Dimolybdate(2-)
Description
Contextualization within Polyoxometalate Chemistry
Polyoxometalates (POMs) are a diverse class of molecular metal-oxide clusters formed through the condensation reactions of early transition metal oxyanions, primarily those of molybdenum, tungsten, and vanadium in their highest oxidation states. gla.ac.ukresearchgate.net The formation of these complex structures begins with the acidification of aqueous solutions of simple mononuclear oxyanions, such as the tetrahedral molybdate (B1676688) ion, [MoO₄]²⁻. wikipedia.orgnih.gov
Upon lowering the pH of a molybdate solution, protonation occurs, initiating a series of condensation steps that eliminate water and form M-O-M bridges. wikipedia.org The dimolybdate(2-) ion, [Mo₂O₇]²⁻, is the initial product of this oligomerization process, formed from the condensation of two molybdate units. acs.org This dimerization is a critical first step in the self-assembly pathway that leads to larger, more complex isopolymolybdates. dalalinstitute.com
While the simple dimolybdate ion consists of two corner-sharing molybdate tetrahedra, further condensation in aqueous solution typically leads to a change in the coordination geometry of the molybdenum atoms from tetrahedral to octahedral. dalalinstitute.comimoa.info This results in the formation of larger, more stable polyanions such as the heptamolybdate, [Mo₇O₂₄]⁶⁻, and the octamolybdate, [Mo₈O₂₆]⁴⁻, which are constructed from edge-sharing MoO₆ octahedra. dalalinstitute.comimoa.info The dimolybdate anion is therefore considered a key intermediate and a fundamental building block in the formation of these larger, more complex polyoxometalate architectures. acs.orgmdpi.com The existence of discrete [Mo₂O₇]²⁻ ions is often observed in anhydrous melts or with specific counterions that can stabilize the anion. dalalinstitute.com
Historical Perspective on Dimolybdate(2-) Research
The study of polyoxometalates has a rich history dating back to the late 18th century. The first recognized polyoxometalate, a phosphomolybdate, was discovered in 1783 by the D'Elhuyar brothers. mappingignorance.org This predates the work of Jöns Jacob Berzelius, who also investigated these yellow precipitates in 1826. mappingignorance.org These early discoveries laid the groundwork for the field, though the true structural nature of these compounds remained elusive for over a century.
A significant breakthrough came in 1933 when J. F. Keggin determined the structure of H₃[PW₁₂O₄₀] using X-ray diffraction, revealing the now-famous Keggin architecture. mappingignorance.orgchemistryviews.org This discovery was pivotal in understanding the structures of polyoxometalates.
The investigation of the simpler isopolymolybdates, including the dimolybdate species, progressed as analytical techniques evolved. Initial studies relied on methods like potentiometry and spectroscopy to understand the complex equilibria in acidified molybdate solutions. oup.comresearchgate.net The existence of various polymeric species was inferred, but isolating and definitively characterizing the smaller oligomers like dimolybdate proved challenging. The synthesis and characterization of the dimolybdate ion, particularly in the solid state, were first reported in the mid-20th century. A notable paper on its synthesis and characterization was published in 1977. acs.org The development of single-crystal X-ray diffraction and various spectroscopic methods has since allowed for detailed structural elucidation of numerous dimolybdate-containing compounds, confirming its structure as two corner-sharing tetrahedra in many instances. researchgate.netwikipedia.org
Fundamental Significance of Dimolybdate(2-) Species in Inorganic Chemistry
The dimolybdate(2-) ion holds fundamental significance in inorganic chemistry for several key reasons. Firstly, it is a critical intermediate in the condensation reactions of molybdates. oup.com Studying the formation and reactivity of dimolybdate provides essential insights into the mechanisms of polyoxometalate self-assembly, a process of great interest for the bottom-up construction of nanoscale materials. gla.ac.uk The transition from the simple molybdate monomer to the dimeric form represents the initial step in the creation of the vast structural diversity observed in polyoxometalate chemistry.
Detailed Research Findings
Recent research has continued to expand the understanding of dimolybdate chemistry. For example, studies on salt-inclusion compounds like Cs₃(Mo₂O₇)Br have revealed dimolybdate anions with a linear Mo-O-Mo bridge. researchgate.net In contrast, other dimolybdate structures exhibit bent Mo-O-Mo angles. The configuration of the dimolybdate can be influenced by the surrounding crystal lattice. researchgate.net
Spectroscopic techniques, particularly Raman spectroscopy, have been instrumental in characterizing dimolybdate-containing compounds. The vibrational modes of the Mo-O bonds provide a fingerprint for the dimolybdate unit.
Table 1: Selected Raman Bands for Molybdate Species
| Compound | Mo-O-Mo Symmetric Stretch (cm⁻¹) | Mo-O-Mo Asymmetric Stretch (cm⁻¹) | Terminal MoO₃ Symmetric Stretch (cm⁻¹) | Reference |
| MgMo₂O₇ | 476 | 706 | 930 | lehigh.edu |
| KBi(MoO₄)₂ | ~580-750 (bridging Mo-O-Mo) | mdpi.com | ||
| Fe₂(MoO₄)₃ | ~785 (antisymmetric) | ~966 (symmetric) | researchgate.net |
Note: Assignments can vary based on the specific crystal structure and cation.
Table 2: Structural Data for Selected Dimolybdate Compounds
| Compound | Mo-O-Mo Angle (°) | Bridging Mo-O Distance (Å) | Terminal Mo-O Distance (Å) | Reference |
| (NH₄)₂Mo₂O₇ | Polymeric Structure | wikipedia.org | ||
| Cs₃(Mo₂O₇)Br | 180 (linear) | ~1.88 | ~1.73 | researchgate.net |
| Na₂Mo₂O₇ | Contains MoO₄ and MoO₆ units | researchgate.net |
These tables illustrate the structural and spectroscopic diversity within compounds containing the dimolybdate(2-) anion, underscoring its importance as a subject of ongoing research in inorganic chemistry.
Structure
2D Structure
Properties
Molecular Formula |
Mo2O7-2 |
|---|---|
Molecular Weight |
303.9 g/mol |
IUPAC Name |
oxido-(oxido(dioxo)molybdenio)oxy-dioxomolybdenum |
InChI |
InChI=1S/2Mo.7O/q;;;;;;;2*-1 |
InChI Key |
APHWKGWBFHQXIT-UHFFFAOYSA-N |
SMILES |
[O-][Mo](=O)(=O)O[Mo](=O)(=O)[O-] |
Canonical SMILES |
[O-][Mo](=O)(=O)O[Mo](=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Dimolybdate 2 and Its Derivatives
Aqueous Phase Synthesis Routes for Dimolybdate(2-) Formation
Aqueous synthesis represents the most traditional approach for producing dimolybdate compounds, leveraging the solubility and reactivity of molybdate (B1676688) precursors in water. These methods often rely on precise control of solution parameters to direct the formation of the dimolybdate species from simpler molybdate ions.
Controlled pH Precipitation Techniques
The controlled adjustment of pH is a fundamental technique in the aqueous synthesis of dimolybdates. The polymerization of molybdate ions in solution is highly sensitive to the hydrogen ion concentration. Starting from a solution of simple molybdate ions, such as ammonium (B1175870) molybdate, the formation and subsequent precipitation of dimolybdate can be induced by carefully lowering the pH.
One common method involves the acidification of an ammonium molybdate solution. For instance, a process for preparing ammonium dimolybdate crystals starts with molybdenum calcine, which is leached with ammonia (B1221849) water to form an ammonium molybdate solution. google.com The pH of this solution is then adjusted to specific values to facilitate crystallization. In one process, after purification, the pH is adjusted to 7.5 during an evaporation and concentration step to promote the growth of ammonium dimolybdate crystals. google.com Another method describes preparing single-phase ammonium dimolybdate from industrial ammonium molybdate, where the final pH of acidification is a key parameter investigated. researchgate.net A total molybdenum recovery of over 99% can be achieved with a final acidification pH of 1.5. researchgate.net
Similarly, the synthesis of ammonium dimolybdate can be achieved by adding acid to a molybdenum-containing solution to adjust the pH to approximately 2.8, which causes the precipitation of crude ammonium tetramolybdate that can be further processed. chembk.com The reverse process, starting with a more acidic polymolybdate species like ammonium tetramolybdate, can also yield dimolybdate. By dissolving ammonium tetramolybdate and adjusting the pH to a range of 5.5 to 6.5 with ammonia, an ammonium molybdate solution is formed, from which ammonium dimolybdate crystals can be precipitated upon cooling. molybdenum.com.cn
| Product | Precursor(s) | Reagent for pH Control | Target pH Range | Key Process Steps |
| Ammonium Dimolybdate | Molybdenum Calcine, Ammonia Water | Ammonia Water | 7.5 | Evaporation, concentration, and crystallization. google.com |
| Ammonium Dimolybdate | Ammonium Molybdate Solution | Sulfuric Acid | 2.8 | Acid precipitation followed by ion exchange. chembk.com |
| Single-Phase Ammonium Dimolybdate | Industrial Ammonium Molybdate | Acid | 1.5 | Acidification to produce a raw material for subsequent crystallization. researchgate.net |
| Ammonium Dimolybdate | Ammonium Tetramolybdate, Ammonia | Ammonia | 5.5 - 6.5 | Dissolution of precursor, pH adjustment, then cooling crystallization. molybdenum.com.cn |
Self-Assembly Processes from Molybdate Precursors
The formation of dimolybdate in aqueous solution is an integral part of the broader phenomenon of polyoxometalate (POM) self-assembly. In acidic aqueous media, simple mononuclear molybdate ions ([MoO₄]²⁻) undergo a series of condensation reactions to form larger, more complex polyanions. sciforum.net This process is driven by the protonation of molybdate ions, which then polymerize through the elimination of water molecules.
The dimolybdate ion, [Mo₂O₇]²⁻, consisting of two corner-sharing {MoO₄} tetrahedra, is often considered one of the initial and fundamental building blocks in these self-assembly pathways. sciforum.netgla.ac.uk Studies on the formation of giant molybdenum blue clusters, which are large polyoxomolybdates with mixed oxidation states (Mo⁵⁺/Mo⁶⁺), show that the self-assembly process begins with building blocks like Mo₁ (monomolybdate) and Mo₂ (dimolybdate). sciforum.netmdpi.com The process is highly dependent on the pH of the dispersion medium, typically requiring a pH below 2 for polycondensation to occur. sciforum.net Investigations into the formation of more complex structures, such as the Mn-Anderson polyoxomolybdate, suggest that larger clusters like octamolybdate ([α-Mo₈O₂₆]⁴⁻) can decompose into smaller, stable fragments, including dimolybdate and trimolybdate ions, which then assemble into the final product. gla.ac.uk
Non-Aqueous and Solvothermal Syntheses of Dimolybdate(2-) Salts
To access different morphologies, particle sizes, or salts with organic cations, non-aqueous and solvothermal methods are employed. These techniques offer alternative reaction environments that can influence the crystallization and properties of the resulting dimolybdate compounds.
Synthesis in Organic Solvents
While the primary reactions for dimolybdate formation often occur in an aqueous phase, organic solvents play a crucial role in the isolation, purification, and morphology control of the final product. This is particularly evident in methods like ultrasonic spray pyrolysis (USP). In the synthesis of disodium (B8443419) dimolybdate (Na₂Mo₂O₇) via USP from an acidified aqueous precursor solution, the resulting nanoparticles are collected in various alcohols, such as ethanol, 2-propanol, or isobutyl alcohol. researchgate.netresearchgate.net The choice of solvent can significantly impact the product's morphology; for instance, collecting the Na₂Mo₂O₇ particles in the non-polar solvent toluene (B28343) resulted in needle-like nanoparticles that self-assembled into bundles, whereas collection in alcohols produced uniform spherical particles. researchgate.netcore.ac.uk
Furthermore, dimolybdate salts of large organic cations, such as tetra-n-butylammonium ((n-C₄H₉)₄N)⁺, are specifically synthesized because of their solubility in aprotic organic solvents. acs.org The synthesis of [(n-C₄H₉)₄N]₂[Mo₂O₇] highlights its importance as a starting material for subsequent reactions in non-aqueous media, enabling the synthesis of a variety of polyoxometalates and hybrid materials. acs.org
Hydrothermal and Solvothermal Approaches
Hydrothermal and solvothermal synthesis involves carrying out chemical reactions in a closed vessel, typically an autoclave, using water or another solvent at temperatures above its boiling point. This technique utilizes the enhanced solubility and reactivity of precursors under high temperature and pressure to produce crystalline materials.
A facile hydrothermal route has been successfully used to prepare a lamellar zinc dimolybdate hydroxide (B78521), Zn₃Mo₂O₈(OH)₂. tandfonline.com In a typical synthesis, stoichiometric amounts of zinc chloride (ZnCl₂) and ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) are dissolved in deionized water. tandfonline.com The pH of the resulting suspension is adjusted to 7.0 before being sealed in a Teflon-lined stainless steel autoclave and heated. tandfonline.com This method yields a unique lamellar structure that would be difficult to obtain through conventional aqueous precipitation. tandfonline.comtandfonline.com Solvothermal synthesis is a broader term that includes hydrothermal synthesis but can also use other organic or inorganic solvents. researchgate.net The principles are similar, relying on elevated temperature and pressure to drive reactions. For example, the solvothermal synthesis of bismuth molybdate has been demonstrated using a mixed solvent system of ethylene (B1197577) glycol and absolute ethanol, where the solvent composition plays a key role in the formation of the final product morphology. osti.gov
| Product | Method | Precursors | Solvent(s) | Temperature & Conditions |
| Disodium Dimolybdate (Na₂Mo₂O₇) | Ultrasonic Spray Pyrolysis | Acidified Molybdenum(VI) oxide clusters | Water (precursor), Toluene (collection) | 300°C furnace temperature. core.ac.uk |
| Disodium Dimolybdate (Na₂Mo₂O₇) | Ultrasonic Spray Pyrolysis | Acidified Molybdenum(VI) oxide clusters | Water (precursor), Alcohols (collection) | 200-400°C furnace temperature. researchgate.net |
| Zinc Dimolybdate Hydroxide (Zn₃Mo₂O₈(OH)₂) | Hydrothermal | ZnCl₂, (NH₄)₆Mo₇O₂₄·4H₂O | Deionized Water | 180°C for 24 hours in autoclave. tandfonline.com |
Solid-State Synthetic Pathways to Dimolybdate(2-) Compounds
Solid-state synthesis, often involving high-temperature reactions between solid precursors, is a direct and powerful method for producing anhydrous metal molybdates. These reactions, also known as ceramic methods, typically require heating the mixed reactants for extended periods to allow for diffusion and reaction to occur in the solid phase.
The conventional preparation of disodium dimolybdate (Na₂Mo₂O₇) involves the thermal treatment of a mixture of sodium molybdate (Na₂MoO₄) and molybdenum trioxide (MoO₃) at 700°C in a platinum crucible for two weeks. core.ac.ukscielo.br A similar solid-state reaction route is used to prepare various compounds in the Na₂O-MoO₃ system. researchgate.net Cobalt molybdate (CoMoO₄) has been synthesized via simple solid-phase chemical reactions at lower temperatures by grinding solid inorganic salts as raw materials. For example, nanorods of CoMoO₄ were prepared by reacting sodium molybdate dihydrate (Na₂MoO₄·2H₂O) with cobalt salts like cobalt nitrate (B79036) (Co(NO₃)₂·6H₂O). mdpi.com Another study compared a solid-state route, which involved the physical mixing of ammonium molybdate and cobalt nitrate in an agate mortar, with a wet impregnation method, followed by calcination at 500°C. scispace.comscielo.br The solid-state route was found to produce smaller crystal sizes. scispace.comscielo.br
| Product | Method | Precursors | Temperature | Duration |
| Disodium Dimolybdate (Na₂Mo₂O₇) | High-Temperature Reaction | Na₂MoO₄, MoO₃ | 700°C | 2 weeks |
| Cobalt Molybdate (CoMoO₄) | Solid-Phase Grinding | Na₂MoO₄·2H₂O, Co(NO₃)₂·6H₂O | Not specified (grinding) | Not specified |
| Cobalt-doped Molybdenum Oxide | Solid-State Mixing & Calcination | (NH₄)₂MoO₄, Co(NO₃)₂·6H₂O | 500°C | 180 min |
| Sodium Molybdate (Na₂MoO₄) | Solid-State Reaction | Not specified | Not specified | Not specified |
| Sodium Iron Molybdate (Na₉Fe(MoO₄)₆) | Solid-State Reaction | Not specified | Not specified | Not specified |
Template-Assisted or Directed Synthesis of Dimolybdate(2-) Clusters
Template-assisted synthesis is a powerful strategy to control the self-assembly of molybdate building blocks into predictable and often complex architectures. This method utilizes other molecules or ions, known as templates or structure-directing agents (SDAs), to guide the formation of the final dimolybdate(2-) cluster. The template interacts with the molybdate species through various non-covalent interactions, such as electrostatic forces and hydrogen bonds, influencing the nucleation and growth of the cluster.
A notable example involves the use of a prefabricated cationic vesicle, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), as a scaffold. acs.orgnih.gov In this approach, anionic heptamolybdate units are "glued" together by electrostatic interactions and hydrogen bonds on the surface of the DOTAP vesicle, leading to the formation of large polyoxomolybdate spheres. acs.orgnih.gov The size and morphology of these superstructures can be controlled by manipulating the scaffold or the oxometalate precursors. acs.orgnih.gov This method offers a high degree of control, enabling the synthesis of mesoscopic polyoxometalate structures with high surface areas, which are desirable for applications in catalysis and materials science. acs.orgnih.govresearchgate.net
Another directed approach utilizes organic ligands to guide the assembly of polyoxomolybdates. For instance, the reaction of plenary Keggin-type polyoxomolybdates with 4-methoxypyridine (B45360) in acetonitrile (B52724) has been shown to produce trivacant lacunary polyoxomolybdates. rsc.org In this "top-down" approach, the pyridine (B92270) derivative ligands stabilize the vacant sites of the resulting cluster. rsc.org A complementary "bottom-up" strategy involves the reaction of mononuclear molybdate and arsenate or phosphate (B84403) precursors with an acid in the presence of 4-methoxypyridine, which acts as a protecting ligand to selectively form trivacant lacunary structures. oup.com This ligand-directed synthesis in organic media provides access to polyoxomolybdate architectures that are not achievable through traditional aqueous chemistry. oup.com
Exogenous ligands can also act as templates in the condensation of dimeric molybdenum units. The condensation of the [Mo₂O₄]²⁺ dioxocation with the [O₃PCH₂PO₃]⁴⁻ group is influenced by the presence of acetate (B1210297), formate, or carbonate ligands. capes.gov.br These ligands direct the assembly into different cyclic or bicyclic structures, such as ovoidal duodecanuclear clusters in the presence of acetate or formate, and an ellipsoidal octanuclear cluster when carbonate is used. capes.gov.br
The use of organic cations as templates has also been demonstrated in the synthesis of heterothiometallic cluster polymers based on a [MoOS₃Cu₃]⁺ unit. rsc.org Different organic cation templates direct the self-assembly of these units with bridging ligands into various three-dimensional architectures. rsc.org
Table 1: Examples of Template-Assisted Synthesis of Molybdate Clusters
| Template/Directing Agent | Molybdate Precursor(s) | Resulting Cluster/Structure | Key Findings |
|---|---|---|---|
| 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) vesicle | Heptamolybdate | Large polyoxomolybdate spheres | Prefabricated cationic vesicle acts as a scaffold, guiding the assembly of anionic molybdates through electrostatic and hydrogen bonding interactions. acs.orgnih.gov |
| 4-methoxypyridine | Plenary Keggin-type polyoxomolybdates | Trivacant lacunary polyoxomolybdates | Ligand directs the top-down synthesis by stabilizing vacant sites. rsc.org |
| 4-methoxypyridine | Mononuclear molybdate and phosphate/arsenate | Trivacant lacunary polyoxomolybdates | Ligand acts as a protecting group in a bottom-up approach in organic media. oup.com |
| Acetate, formate, or carbonate | [Mo₂O₄]²⁺ and [O₃PCH₂PO₃]⁴⁻ | Duodecanuclear or octanuclear clusters | Exogenous ligands direct the condensation process to form different sized cyclic polyoxomolybdate phosphonates. capes.gov.br |
| Organic cations (e.g., [DMI]·I, [C₆(Mim)₂]·Br₂) | [NH₄]₂MoS₂O₂ and CuX | 3D heterothiometallic cluster polymers | Organic cations template the self-assembly of [MoOS₃Cu₃]⁺ units into interpenetrating architectures. rsc.org |
Post-Synthetic Modification and Derivatization of Dimolybdate(2-) Frameworks
Post-synthetic modification (PSM) is a versatile strategy for functionalizing pre-existing dimolybdate(2-) frameworks and other polyoxometalates (POMs). This approach allows for the introduction of new chemical groups and the tuning of the material's properties without altering the core inorganic scaffold. PSM can be broadly categorized into covalent modification of the organic ligands and coordinative modification of the metal-oxo core. nih.gov
One of the primary methods for derivatizing polyoxomolybdates involves the reaction of a parent oxomolybdate cluster with organic molecules. For example, the reaction of α-[Mo₈O₂₆]⁴⁻ with phenylhydrazine (B124118) can yield a variety of derivatized clusters containing coordinatively bound diazenido units. researchgate.netacs.org The specific product formed depends on the reaction conditions, such as the solvent and the stoichiometry of the reactants. acs.org For instance, reacting α-[Mo₈O₂₆]⁴⁻ with phenylhydrazine in acetonitrile produces an octanuclear polyoxomolybdate, (NHEt₃)₂(n-Bu₄N)₂[Mo₈O₂₀(NNPh)₆]. acs.org In contrast, when the reaction is carried out in methanol (B129727) with an excess of (p-nitrophenyl)hydrazine, a tetranuclear cluster, (n-Bu₄N)₂[Mo₄O₈(OMe)₂(NNAr)₄], is the major product. acs.org These modifications involve the substitution of terminal oxo groups with diazenido ligands, leading to significant changes in the electronic and structural properties of the parent cluster. researchgate.netacs.org
The functionalization of POMs with organic chromophores is another area of active research. Spiropyran derivatives have been covalently grafted onto a lacunary polyoxotungstate precursor, demonstrating that the photochromic behavior of the organic molecule can be retained or even enhanced upon attachment to the inorganic cluster. researchgate.net This highlights the potential for creating new hybrid materials with tunable optical properties.
The concept of PSM is also extensively applied to metal-organic frameworks (MOFs), where either the organic linkers or the inorganic secondary building units can be modified. nih.govlabxing.comrsc.org While not directly focused on dimolybdate(2-) as a discrete cluster, the principles are applicable to molybdate-containing MOFs. For example, a copper-bonded polyoxomolybdate-based framework has been synthesized and utilized as a catalyst, with potential for further derivatization. researchgate.net
Furthermore, the reactivity of lacunary polyoxomolybdates makes them excellent precursors for post-synthetic modification. The vacant sites in these clusters are highly reactive and can be functionalized by coordination with various organic or organometallic species, opening up pathways to new hybrid materials. rsc.orgoup.com The reversible coordination of ligands, such as 4-methoxypyridine, to the vacant sites of lacunary polyoxomolybdates makes these clusters versatile building blocks for assembling more complex POM-organic hybrids. rsc.org
Table 2: Examples of Post-Synthetic Modification of Molybdate Frameworks
| Parent Framework | Modification Reagent/Method | Resulting Derivative | Functional Outcome/Property |
|---|---|---|---|
| α-[Mo₈O₂₆]⁴⁻ | Phenylhydrazine in acetonitrile | (NHEt₃)₂(n-Bu₄N)₂[Mo₈O₂₀(NNPh)₆] | Substitution of terminal oxo groups with diazenido ligands, altering the cluster's structure. acs.org |
| α-[Mo₈O₂₆]⁴⁻ | (p-nitrophenyl)hydrazine in methanol | (n-Bu₄N)₂[Mo₄O₈(OMe)₂(NNAr)₄] | Formation of a tetranuclear cluster with diazenido and methoxy (B1213986) ligands. acs.org |
| Lacunary Keggin-type polyoxomolybdates | Strategic conjugation with metal species and organic molecules | POM-organic hybrids | Versatile precursors for the fabrication of functional materials due to reactive vacant sites. oup.com |
| Lacunary polyoxomolybdates stabilized by 4-methoxypyridine | Reversible coordination of ligands | Assembled POM-organic hybrids | The labile nature of the protecting ligand allows for further functionalization. rsc.org |
| Copper-bonded polyoxomolybdate framework | Not specified | Derivatized framework | Potential for heterogeneous cascade catalysis. researchgate.net |
Advanced Structural Elucidation of Dimolybdate 2 Anions
Single-Crystal X-ray Diffraction Analysis of Dimolybdate(2-) Structures
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in revealing the detailed structural motifs of the dimolybdate(2-) anion in various salt compositions.
The fundamental structure of the [Mo₂O₇]²⁻ anion consists of two {MoO₄} tetrahedra sharing a common oxygen atom, referred to as the bridging oxygen (Oᵦ). The other oxygen atoms are terminal (Oₜ). This arrangement leads to distinct sets of bond lengths and angles.
In the structure of tricaesium dimolybdate(VI) bromide, Cs₃(Mo₂O₇)Br, the two {MoO₄} tetrahedra are linked by a bridging oxygen atom (O2). iucr.orgnih.gov The bond between the molybdenum and the bridging oxygen is significantly longer than the bonds to the terminal oxygen atoms. iucr.orgnih.gov Specifically, the Mo-Oᵦ bond length is 1.8764(7) Å, while the Mo-Oₜ bond lengths are 1.725(4) Å. iucr.orgnih.gov The intramolecular O-Mo-O angles within the tetrahedra range from 108.34(14)° to 110.58(13)°. iucr.orgresearchgate.net
The structure of sodium dimolybdate (Na₂Mo₂O₇) presents a more complex arrangement, featuring infinite chains of corner-sharing {MoO₆} octahedra bridged by {MoO₄} tetrahedra. scispace.comscispace.com Within these chains, the Mo-O distances in the octahedral units are varied, with two short, two intermediate, and two long bonds. scispace.com In the tetrahedral units, the Mo-O distances are 1.78 Å and 1.93 Å. scispace.com
Ammonium (B1175870) dimolybdate, (NH₄)₂Mo₂O₇, is isomorphous with the potassium salt and consists of infinite chains of edge-shared {MoO₆} octahedra linked by {MoO₄} tetrahedra. rsc.org
A summary of selected bond lengths in different dimolybdate compounds is provided in the table below.
| Compound | Mo-O (bridging) (Å) | Mo-O (terminal) (Å) | Source(s) |
| Cs₃(Mo₂O₇)Br | 1.8764(7) | 1.725(4) | iucr.orgnih.govresearchgate.net |
| Na₂Mo₂O₇ | - | 1.78, 1.93 (tetrahedral) | scispace.com |
| Mo₂O₇ (hypothetical) | - | 1.72 - 2.52 (octahedral) | materialsproject.org |
The coordination environment of the molybdenum atoms in dimolybdate anions can vary. In many simple dimolybdate salts, the molybdenum centers are tetrahedrally coordinated by oxygen atoms. iucr.orgiucr.org This is the case in Cs₃(Mo₂O₇)Br, where each Mo⁶⁺ cation is at the center of a {MoO₄} tetrahedron. iucr.orgnih.goviucr.org
However, other structures reveal higher coordination numbers. In ammonium dimolybdate and sodium dimolybdate, the structures are composed of both tetrahedrally and octahedrally coordinated molybdenum atoms, forming extended polymeric chains. scispace.comrsc.orgwikipedia.org In the hypothetical Mo₂O₇ crystal structure, molybdenum atoms are found in a 6-coordinate geometry. materialsproject.org This variability highlights that while the discrete [Mo₂O₇]²⁻ anion is based on tetrahedral molybdenum, in the solid state, further interactions can lead to an expansion of the coordination sphere to octahedral.
| Compound | Molybdenum Coordination | Structural Motif | Source(s) |
| Cs₃(Mo₂O₇)Br | Tetrahedral | Discrete [Mo₂O₇]²⁻ anions | iucr.orgnih.goviucr.org |
| (NH₄)₂Mo₂O₇ | Tetrahedral & Octahedral | Infinite chains | rsc.orgwikipedia.org |
| Na₂Mo₂O₇ | Tetrahedral & Octahedral | Infinite chains | scispace.comscispace.com |
| MgMo₂O₇ | Tetrahedral | Dimeric O₃Mo-O-MoO₃ units | lehigh.edu |
The relative orientation of the two {MoO₄} tetrahedra in the [Mo₂O₇]²⁻ anion defines its conformation. This is primarily described by the Mo-Oᵦ-Mo bridging angle and the torsional angle of the terminal oxygen atoms.
The Mo-Oᵦ-Mo angle can range from bent to perfectly linear. In Cs₃(Mo₂O₇)Br, the bridge is crystallographically required to be linear (180°). iucr.orgresearchgate.netiucr.org However, this is not typical, and most other dimolybdates exhibit a bent configuration. researchgate.netiucr.org For instance, Mo-O-Mo bond angles have been reported to range from 141.4° in Ce₂(MoO₄)₂(Mo₂O₇) to 160.6° in Mg₂Mo₂O₇. iucr.orgnih.govresearchgate.netiucr.org
The conformation can also be described as eclipsed or staggered, analogous to Newman projections in organic chemistry. transformationtutoring.comwikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.com In an eclipsed conformation, the terminal oxygen atoms on one molybdenum atom are aligned with those on the other when viewed down the Mo-Mo axis. wikipedia.org In a staggered conformation, they are rotated relative to each other. chemistrysteps.com In the salt inclusion compounds Cs₂Mo₂O₇·CsX (where X = Cl, Br, I), the dimolybdate anion adopts a linear and eclipsed conformation at room temperature. researchgate.net For the chloride-containing compound, a phase transition to a bent conformation occurs below 150 K. researchgate.net
Solution-Phase Structural Characterization of Dimolybdate(2-) Species
Characterizing the structure of the dimolybdate(2-) anion in solution is more complex than in the solid state due to dynamic equilibria with other polymolybdate species.
Potentiometric titrations are a classical method for studying ionic equilibria in solution. tandfonline.comiaea.orgtandfonline.comresearchgate.netiaea.org The acidification of a molybdate (B1676688) solution leads to the formation of various polyanions, and the dimolybdate ion, [Mo₂O₇]²⁻, is an early species in this condensation sequence. However, it often coexists with other ions like the heptamolybdate, [Mo₇O₂₄]⁶⁻, making it difficult to isolate and study its equilibrium independently. researchgate.net Titrations of hydrogen molybdate solutions with lead(II), monitored by a nitrate-selective electrode, have been used for the quantitative determination of molybdate, which involves the [Mo₂O₇]²⁻ species. tandfonline.comtandfonline.com
⁹⁵Mo NMR spectroscopy is a powerful tool for identifying different molybdenum species in solution. rsc.org Different polyoxomolybdates have distinct chemical shifts. While comprehensive studies focusing solely on the ⁹⁵Mo NMR signature of aqueous [Mo₂O₇]²⁻ are scarce, its presence has been detected as a minor by-product in reactions involving other molybdate complexes. rsc.org The narrow line widths observed for some molybdenum species in solution are generally associated with highly symmetric, approximately cubic environments, which can provide clues to the coordination geometry. acs.org However, the multiplicity of sites and large quadrupolar coupling constants can sometimes make NMR spectra of polymolybdates broad and difficult to interpret. acs.org
Raman spectroscopy is highly sensitive to the vibrational modes of metal-oxygen bonds and is well-suited for studying polyoxometalate structures in solution. The Raman spectrum of the dimeric O₃Mo-O-MoO₃ unit, as found in bulk MgMo₂O₇, shows strong bands at 930 and 882 cm⁻¹ (symmetric and asymmetric MoO₄ stretches) and weaker bands for the bridging Mo-O-Mo bonds. lehigh.edu
Studies on aqueous molybdate solutions as a function of pH show evolving Raman spectra, indicating the transformation between different species. lehigh.eduimoa.info For example, upon lowering the pH of a molybdate solution, new Raman bands appear at 940 and 218 cm⁻¹, suggesting the formation of a new species from the initial [MoO₄]²⁻ anion. lehigh.edu The Raman spectrum of Cs₂Mo₂O₇ is noted to be sensitive to absorbed water, with spectra of water-added samples showing bands that approach those of the [Mo₇O₂₄]⁶⁻ ion, highlighting the hydrolytic instability and tendency to form larger clusters in aqueous environments. tandfonline.com
Vibrational Spectroscopy for Dimolybdate(2-) Structural Analysis (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of the dimolybdate(2-) anion, [Mo₂O₇]²⁻. These methods provide detailed information on the bonding within the molecule, particularly the nature of the terminal molybdenum-oxygen bonds and the bridging Mo-O-Mo linkage that defines the dimeric structure.
Assignment of Mo-O Stretching and Bending Modes
The vibrational spectra of compounds containing the dimolybdate(2-) anion are characterized by distinct bands corresponding to the stretching and bending motions of the molybdenum-oxygen bonds. The high-frequency region of the spectra is typically dominated by stretching vibrations, while bending modes appear at lower frequencies.
Mo-O Stretching Vibrations: Raman and FT-IR modes observed in the 800 cm⁻¹ to 1000 cm⁻¹ range are generally assigned to the symmetric and asymmetric stretching of terminal Mo=O bonds within the [MoO₄] tetrahedral or [MoO₆] octahedral units that constitute the dimolybdate structure. csic.es For instance, in studies of silver dimolybdate (Ag₂Mo₂O₇), intense and well-defined Raman modes in this region suggest a structurally ordered arrangement at the short range. csic.es Theoretical studies and experimental data on related molybdate species place symmetric Mo-O stretching vibrations around 896-901 cm⁻¹ (strongest in Raman spectra) and asymmetric stretching vibrations at approximately 848-858 cm⁻¹ (strongest in IR spectra). rsc.org
O-Mo-O Bending Modes: The region between 200 cm⁻¹ and 800 cm⁻¹ in the spectra is associated with the various bending modes of the O-Mo-O linkages. csic.es For example, peaks around 337 cm⁻¹ can be attributed to O-Mo-O bending modes, while scissoring and wagging modes of O=Mo=O bonds may also appear in this broader region. rsc.org
The following table summarizes typical vibrational mode assignments for molybdate systems, which are foundational for interpreting the spectra of dimolybdate(2-).
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Predominant Activity |
| Symmetric Mo=O Stretch (Terminal) | 890 - 950 | Raman |
| Asymmetric Mo=O Stretch (Terminal) | 840 - 930 | Infrared |
| Mo-O-Mo Asymmetric Stretch (Bridging) | 750 - 850 | Infrared |
| Mo-O-Mo Symmetric Stretch (Bridging) | 500 - 600 | Raman |
| O-Mo-O Bending/Deformation | 200 - 400 | Raman/Infrared |
Analysis of Bridging Oxygen Vibrations
In compounds like Cs₂Mo₂O₇, which can feature a linear and eclipsed conformation of the dimolybdate anion, low-temperature Raman spectroscopy has been instrumental in studying the effect of the crystal lattice on the bridging angle. tandfonline.com In this specific case, a phase transition below 150 K leads to a bending of the Mo-O-Mo bridge, which is observable through changes in the Raman spectra. tandfonline.com The stretching vibrations of this bridging unit can be complex. Some studies assign a band around 881 cm⁻¹ to the symmetric vibration of the Mo-O-Mo bridge, while others place vibrations associated with the doubly coordinated bridging oxygen atoms at around 819 cm⁻¹. rsc.org A band observed near 517 cm⁻¹ has also been assigned to Mo-O-Mo vibrations. rsc.org The significant energy gap often observed between the terminal Mo=O stretching modes (above 800 cm⁻¹) and the bridging modes highlights the different bond strengths within the anion. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy of Dimolybdate(2-) Containing Systems
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the structure and environment of dimolybdate(2-) anions in both solution and the solid state. Molybdenum-95 NMR directly probes the molybdenum centers, while ligand-based NMR techniques can elucidate the structure of dimolybdate adducts and the interactions with their chemical environment.
Molybdenum-95 NMR Studies
In aqueous solutions, the speciation of molybdate is complex and pH-dependent, involving equilibria between the monomeric molybdate ion ([MoO₄]²⁻), the heptamolybdate ion ([Mo₇O₂₄]⁶⁻), and other polymeric forms. sfu.ca The formation of dimeric species is a key step in these polymerization processes. Studies have identified a dimeric molybdenum(VI) cation, likely [Mo₂O₅(H₂O)ₓ]²⁺, as the predominant species in acidic solutions (2-6 mol dm⁻³ nitric or perchloric acid). This species is characterized by a distinct ⁹⁵Mo NMR signal at a chemical shift of approximately -63 ppm (relative to [MoO₄]²⁻ at 0 ppm). sfu.ca In other chemical systems, the presence of dimolybdate is often detected as a byproduct or intermediate. For instance, in the reaction of molybdate-carbonate complexes with moisture, the formation of dimolybdate can be identified by the appearance of a corresponding unique signal in the ⁹⁵Mo NMR spectrum. rsc.orgrsc.org
The following table presents selected ⁹⁵Mo NMR chemical shifts for relevant molybdenum(VI) species.
| Molybdenum(VI) Species | Chemical Shift (δ, ppm) | Notes |
| [MoO₄]²⁻ (Molybdate) | 0 | Reference standard, present above pH 4.5. sfu.ca |
| [Mo₇O₂₄]⁶⁻ (Heptamolybdate) | 35 | Present between pH 3 and 6.5. sfu.ca |
| [Mo₂O₅(H₂O)ₓ]²⁺ (Dimeric Cation) | -63 | Predominant species in strong acid solutions. sfu.ca |
| [MoO₃(κ²-CO₃)]²⁻ | 46.7 | Molybdate-carbonate complex. banglajol.info |
| [MoO₃(OSiMe₃)]⁻ | -23.7 | Silylated molybdate anion. rsc.org |
Ligand-based NMR for Dimolybdate(2-) Adducts
While ⁹⁵Mo NMR provides direct information about the metal center, NMR studies of ligand nuclei (e.g., ¹H, ¹³C, ³¹P) are essential for characterizing adducts where organic molecules or other species coordinate to or associate with the dimolybdate(2-) anion. Changes in the chemical shifts and coupling constants of the ligand upon interaction with the dimolybdate core provide valuable structural information. nsf.govresearchgate.net
The formation of coordination bonds to the Mo(VI) center typically results in a downfield shift of the ligand's NMR signals compared to the free ligand. nsf.gov This principle is widely used to confirm complex formation. For example, extensive ¹H and ¹³C NMR studies have been used to characterize the various bis-dinuclear tetradentate molybdate complexes formed with sugar octitols. researchgate.net In these systems, which contain a dimolybdate core, detailed analysis of the ¹H-¹H coupling constants and chemical shifts allows for the characterization of different complex isomers in solution. researchgate.net
Furthermore, NMR is used to characterize the counter-ions in salts of dimolybdate anions. In the case of the peroxo-dimolybdate anion, [{MoO(O₂)₂}₂(μ-O)]²⁻, isolated as a tetrabutylammonium (B224687) salt, ¹H and ¹³C NMR would be used to confirm the structure and purity of the organic cation. osti.gov Similarly, in studies involving the formation of dimolybdate as a byproduct from a molybdate-carbonate complex with a [PPN]⁺ ((Ph₃P)₂N⁺) cation, ¹³C NMR was used to identify a related bicarbonate impurity, demonstrating the utility of ligand-based NMR in analyzing the entire chemical system. rsc.orgrsc.org
X-ray Absorption Spectroscopy (XAS) for Molybdenum Oxidation States and Local Environment in Dimolybdate(2-)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the oxidation state and local geometric structure of molybdenum atoms in various materials, including those containing the dimolybdate(2-) anion. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The Mo K-edge XANES region is particularly sensitive to the oxidation state and coordination geometry of the molybdenum atom. For dimolybdate(2-), where molybdenum is in the +6 oxidation state, the XANES spectrum exhibits a characteristic intense pre-edge feature corresponding to the 1s → 4d electronic transition, which is allowed for non-centrosymmetric environments like the tetrahedral or distorted octahedral coordination typical for Mo(VI). The precise energy and shape of this edge provide a fingerprint for the Mo(VI) oxidation state.
The EXAFS region provides quantitative information about the local atomic environment around the absorbing Mo atom, including bond distances, coordination numbers, and the identity of neighboring atoms. EXAFS analysis has been successfully applied to the study of dimolybdate structures, such as in magnesium dimolybdate (MgMo₂O₇). This analysis allows for the accurate determination of Mo-O bond lengths for both terminal and bridging oxygens, as well as the Mo-Mo distance across the oxygen bridge. However, it has been noted in studies of polynuclear molybdenum compounds that the EXAFS signal from the Mo-bridging oxygen bonds can sometimes be difficult to discern due to exceptionally large Debye-Waller factors (a term describing static and thermal disorder), which can dampen the signal. nsf.gov
EXAFS studies on related dioxomolybdenum(VI) species provide typical bond lengths that are consistent with those expected in a dimolybdate anion.
| Bond | Typical Distance (Å) |
| Mo=O (terminal, double bond) | 1.72 |
| Mo-O (bridging or single bond) | 2.06 |
| Mo···Mo (in dimeric units) | ~3.0 - 3.4 |
Data derived from studies of related Mo(VI) species.
Electron Microscopy Techniques for Dimolybdate(2-) Morphological Analysis
The morphological analysis of dimolybdate(2-) compounds, which encompasses their size, shape, and surface topography, is crucial for understanding their physical and chemical properties and for their application in various fields. researchgate.net Electron microscopy, with its ability to provide high-resolution images of material surfaces and internal structures, stands as a primary tool for this purpose. e3s-conferences.org The two principal techniques employed are Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), each offering unique insights into the material's structure. e3s-conferences.orgthermofisher.com
Scanning Electron Microscopy (SEM) is a versatile technique used extensively for investigating the surface morphology of materials. researchgate.net In SEM, a focused beam of electrons scans across the surface of a sample, generating various signals from the interaction between the electrons and the sample's atoms. e3s-conferences.org By detecting secondary or backscattered electrons, high-resolution images of the surface topography can be constructed, revealing details about the shape, size, and arrangement of particles. researchgate.nete3s-conferences.org For the analysis of dimolybdate compounds, which are often in powder form, samples are typically mounted and may be coated with a thin conductive layer, such as gold, to prevent charge buildup and enhance image quality. scielo.br
Transmission Electron Microscopy (TEM), in contrast, provides information about the internal structure of materials. uic.edu This technique involves transmitting a beam of electrons through an ultrathin specimen. hawaii.edu As the electrons pass through, they interact with the material, and the transmitted electrons are then focused by magnetic lenses to form a highly magnified image. intertek.com This allows for the detailed examination of features like crystal structure, defects, and the size and shape of individual nanoparticles with resolutions that can reach the atomic scale. uic.eduhawaii.edu Sample preparation for TEM is more rigorous than for SEM, requiring the specimen to be thinned to less than 100 nanometers to be electron-transparent. uic.edu
Research findings have demonstrated the utility of these techniques in characterizing various dimolybdate compounds. For instance, SEM analysis of silver dimolybdate (Ag₂Mo₂O₇) synthesized via a hydrothermal method revealed the formation of ultralong one-dimensional nanorods with an average diameter of about 150 nm. mdpi.com Similarly, SEM was used to confirm the needle-like morphology of sodium dimolybdate (Na₂Mo₂O₇) nanoparticles synthesized by ultrasonic spray pyrolysis, which were observed to be collected in bundles. scielo.br The study of ammonium molybdates using SEM has shown that particle size and aggregation can be effectively characterized, with (NH₄)₆Mo₇O₂₄·4H₂O consisting of irregularly shaped 10-50 μm aggregated particles. core.ac.uk While specific TEM studies on the dimolybdate(2-) anion are less commonly detailed in broad literature, the technique is essential for higher-resolution analysis of the nanostructures observed with SEM, providing critical data on their crystallinity and internal features. osti.govresearchgate.net
Table 1: Morphological Analysis of Dimolybdate Compounds using SEM
| Compound | Synthesis Method | Microscopy Technique | Observed Morphology | Dimensions | Reference |
|---|---|---|---|---|---|
| Silver Dimolybdate (Ag₂Mo₂O₇) | Hydrothermal | SEM | Ultralong 1D rods | ~150 nm diameter | mdpi.com |
| Sodium Dimolybdate (Na₂Mo₂O₇) | Ultrasonic Spray Pyrolysis | SEM | Needle-like particles in bundles | Not specified | scielo.br |
| Ammonium Heptamolybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) | Commercial | SEM | Irregularly shaped aggregated particles | 10-50 μm | core.ac.uk |
Table 2: Principles of Electron Microscopy Techniques
| Technique | Principle | Information Obtained | Sample Preparation |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | A focused electron beam scans the sample surface, and detectors collect secondary or backscattered electrons to form an image. e3s-conferences.org | Surface topography, morphology, composition, particle size and distribution. analyses-surface.com | Sample is mounted on a stub and often coated with a conductive material (e.g., gold) to prevent charging. scielo.br |
| Transmission Electron Microscopy (TEM) | A high-energy electron beam is transmitted through an ultrathin specimen. The interactions of the electrons with the sample form a magnified image. hawaii.edu | Internal structure, crystallography, size and shape of nanoparticles, defects. uic.eduintertek.com | The sample must be thinned to be electron-transparent (typically <100 nm thick). uic.edu |
Electronic Structure and Bonding in Dimolybdate 2 Systems
Quantum Chemical Calculations (DFT, ab initio) of Dimolybdate(2-) Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic properties of the dimolybdate(2-) anion and its associated compounds. wpmucdn.comresearchgate.netresearchgate.netresearchgate.net These computational approaches provide a theoretical framework for understanding the molecular orbitals, electron density distribution, and bonding within these systems.
DFT computations have been successfully employed to study the protonation reaction of the quadruple metal-metal bond in the [Mo₂Cl₈]⁴⁻ anion, a related dimolybdenum system. These studies have mapped the potential energy surface, identifying stable intermediates and transition states, and have calculated activation energies that are in excellent agreement with experimental data. researchgate.net Furthermore, DFT calculations have been used to predict new types of molecular hydrogen complexes involving dimolybdate clusters, such as [Mo₂Cl₈(μ-H₂)]²⁻. researchgate.net
Ab initio methods, while computationally more intensive, offer a high level of theory for comparison and validation of DFT results. rsc.orgkuleuven.benih.gov For instance, Hartree-Fock ab initio calculations have been used to interpret the photoelectron spectra of dimolybdenum(II) tetra-µ-carboxylates, providing insights into the metal ionizations. rsc.org
Molecular Orbital Theory Analysis of Dimolybdate(2-) Anions
Molecular orbital (MO) theory provides a powerful lens through which to analyze the electronic structure and bonding in dimolybdate(2-) anions. wpmucdn.com Analysis of the molecular orbitals helps to explain the trends observed in photoelectron spectra and provides insight into how the electronic structure varies with the constituent metals. wpmucdn.com
In dimetalate anions like dimolybdate(2-), the highest occupied molecular orbitals (HOMOs) are typically associated with the oxygen atoms, while the lowest unoccupied molecular orbitals (LUMOs) are centered on the metal atoms. The energy levels and composition of these orbitals dictate the electronic and reactive properties of the anion. For instance, in the related [Mo₂(μ-H)(μ-Cl)₂Cl₆]³⁻ anion, the formation of the bridged hydride involves the breaking of a π component of the quadruple metal-metal bond. researchgate.net
Electron Density Distribution and Bonding Characteristics
The electron density distribution within the dimolybdate(2-) anion reveals the nature of the chemical bonds. Molybdenum typically forms covalent bonds with oxygen due to its relatively small size and higher charge, leading to significant electron sharing. chemistrycool.com In the solid state, compounds like ammonium (B1175870) dimolybdate consist of infinite chains of edge-shared MoO₆ octahedra linked by MoO₄ tetrahedra. imoa.info This arrangement is distinct from the structure of dichromate, which contains discrete [Cr₂O₇]²⁻ ions. imoa.info
The bonding in dimolybdate and related polymolybdates involves linked polyhedra, most commonly containing six- and four-coordinate molybdenum(VI). imoa.info The presence of both terminal and bridging oxide ligands is a key feature of oxomolybdenum species. imoa.info
Band Gap Analysis of Dimolybdate(2-) Compounds
The band gap is a crucial electronic property of solid-state dimolybdate compounds, determining their electrical conductivity and optical properties. First-principles calculations for disodium (B8443419) dimolybdate (Na₂Mo₂O₇) have shown it to be an insulator with a calculated band gap of approximately 2.87 eV. researchgate.net Experimental estimations from absorption spectra suggest an optical band gap of 3.2 eV for Na₂Mo₂O₇ single crystals. researchgate.net The bottom of the conduction band in this material is primarily formed by the 4d states of molybdenum in octahedral coordination. researchgate.net
In another example, silver dimolybdate (m-Ag₂Mo₂O₇) nanorods exhibit an optical band gap with intermediate energy levels between the valence and conduction bands, a feature linked to their anticancer activity. nih.gov The presence of these intermediate levels is attributed to crystallographic defects. nih.gov For the semiconductor La₂MoO₅, which contains Mo-Mo bonded dimers, a much smaller band gap of 0.5 eV is observed. osti.gov
Table 1: Calculated and Experimental Band Gaps of Selected Dimolybdate Compounds
| Compound | Calculation Method | Calculated Band Gap (eV) | Experimental Band Gap (eV) | Reference |
| Na₂Mo₂O₇ | First-principles | 2.87 | 3.2 | researchgate.net |
| m-Ag₂Mo₂O₇ | UV-Vis Absorption | - | - | nih.gov |
| La₂MoO₅ | DFT | - | 0.5 | osti.gov |
Spectroscopic Investigations of Electronic Transitions in Dimolybdate(2-) (e.g., UV-Vis, Photoelectron Spectroscopy)
Spectroscopic techniques are invaluable for probing the electronic transitions in dimolybdate(2-) systems. tandfonline.comacs.org Photoelectron spectroscopy (PES) combined with DFT calculations has been used to study the electronic and structural properties of a series of dimetalate molecules, including Mo₂O₇²⁻, in their dianionic, monoanionic, and neutral states. wpmucdn.com These studies provide information on electron binding energies and the evolution of geometric and electronic structures with the charge state. wpmucdn.com
UV-visible spectroscopy is another key technique for investigating electronic transitions. imoa.inforesearchgate.netjournalajocs.com The UV spectra of aqueous solutions of soluble molybdates, such as ammonium dimolybdate, have been analyzed to identify the species present. imoa.info At biologically relevant concentrations and pH, the primary species is the molybdate (B1676688) ion, [MoO₄]²⁻. imoa.info The electronic spectra of solid dimolybdate(II) complexes containing quadruple metal-metal bonds show intense and structured bands in the visible region, which are attributed to δ→δ* transitions. tandfonline.com
Redox Potentials and Electrochemistry of Dimolybdate(2-) Species
The redox chemistry of molybdenum is versatile, with oxidation states ranging from +II to +VI, which facilitates electron transfer reactions. frontiersin.org The electrochemical properties of dimolybdate-containing materials have been investigated for applications in areas such as lithium-ion batteries and catalysis. tandfonline.comsmolecule.com
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of dimolybdate species. acs.org For instance, the electrochemical properties of lamellar zinc dimolybdate hydroxide (B78521), Zn₃Mo₂O₈(OH)₂, have been investigated using CV for its potential application as an anode material in lithium-ion batteries. tandfonline.com This material exhibits a reversible capacity of 404.6 mAh g⁻¹ at a current density of 100 mA g⁻¹ after 200 cycles. tandfonline.com
CV studies of homoleptic Mo(III) β-diketonate complexes, which can be synthesized from ammonium molybdate, show reversible redox waves corresponding to one-electron reduction and oxidation to the respective Mo(II) and Mo(IV) complexes. nih.gov These studies provide insights into the catalytic activity of these complexes, for example, in the reduction of CS₂. nih.gov
Investigation of Redox-Active Dimolybdate(2-) Derivatives
The redox chemistry of molybdenum compounds is extensive, with polyoxometalates (POMs) being well-known for their ability to undergo reversible reduction processes. academie-sciences.frd-nb.info These reactions typically involve the reduction of Mo(VI) centers to a mixed-valence Mo(VI)/Mo(V) state, often accompanied by a distinct color change to blue, a phenomenon known as the formation of "molybdenum blue". d-nb.info While much research has focused on large POM clusters, studies on derivatives specifically incorporating the [Mo₂O₇]²⁻ unit are also emerging, particularly in the context of materials science.
A notable area of investigation is the use of dimolybdate derivatives as electrode materials for lithium-ion batteries. Research into the electrochemical properties of FeVMoO₇ and CrVMoO₇ has revealed that their structures consist of corner-shared tetrahedral anions, including Mo₂O₇ units, coordinated to either Fe³⁺ or Cr³⁺. ias.ac.in These compounds function as positive electrodes, undergoing redox reactions upon lithium insertion. ias.ac.in A comparison of these two isostructural materials shows that the nature of the trivalent cation (Fe³⁺ vs. Cr³⁺) influences the electrochemical performance. ias.ac.in The FeVMoO₇ compound, for instance, exhibits a higher initial discharge capacity compared to its chromium-containing counterpart. ias.ac.in
Table 2: Electrochemical Performance of Dimolybdate-Containing Electrode Materials
| Compound | System | Initial Discharge Capacity (mAh/g) | Rate | Reference(s) |
| FeVMoO₇ | Triclinic | ~225 | C/10 | ias.ac.in |
| CrVMoO₇ | Triclinic | ~175 | C/10 | ias.ac.in |
Reactivity and Reaction Mechanisms Involving Dimolybdate 2
Acid-Base Properties and Protonation Equilibria of Dimolybdate(2-)
The aqueous chemistry of molybdate (B1676688) involves a complex series of pH-dependent equilibria. In strongly alkaline solutions, the simple tetrahedral molybdate ion, [MoO₄]²⁻, is the predominant species. As the pH is lowered, protonation and subsequent condensation reactions occur, leading to the formation of various isopolymolybdates, including the dimolybdate ion, [Mo₂O₇]²⁻.
Protonation Sites and Energetics
The initial protonation of the simple molybdate ion ([MoO₄]²⁻) is the first step toward the formation of dimolybdate and other larger polyoxometalates. This protonation occurs at one of the terminal oxygen atoms. The energetics of these protonation steps are crucial in determining the distribution of molybdate species at a given pH. The formation of dimolybdate from the monoprotonated molybdate species can be represented by the following equilibrium:
2 HMoO₄⁻ ⇌ [Mo₂O₇]²⁻ + H₂O
Further protonation of dimolybdate can occur, leading to more complex polyanionic structures. The specific sites of protonation on the dimolybdate ion are the bridging and terminal oxygen atoms, with the terminal oxygens generally being more basic and thus more likely to be protonated in moderately acidic conditions.
Influence of pH on Dimolybdate(2-) Speciation
The speciation of molybdate in aqueous solution is highly sensitive to pH. imoa.info The dimolybdate ion, often found in salts like ammonium (B1175870) dimolybdate ((NH₄)₂Mo₂O₇), exists in equilibrium with other molybdate species. molybdenum.com.cnwikipedia.orgamericanelements.com
At high pH (above 6), the simple tetrahedral [MoO₄]²⁻ ion is the dominant species. imoa.info As the pH is lowered, protonation and condensation reactions lead to the formation of polyoxoanions. In the pH range of 5-6, the heptamolybdate ion, [Mo₇O₂₄]⁶⁻, becomes a significant species, particularly at molybdenum concentrations above 10⁻³ mol/L. imoa.info Further decreases in pH to the 3-5 range favor the formation of the octamolybdate ion, [Mo₈O₂₆]⁴⁻. imoa.info In very acidic solutions (below pH 2), cationic species such as [MoO₂]²⁺ may form. imoa.info
The formation of dimolybdate is an intermediate step in these polymerization processes. The relative concentration of dimolybdate is dependent on both pH and the total molybdenum concentration in the solution.
Table 1: Predominant Molybdate Species at Various pH Levels
| pH Range | Predominant Molybdate Species |
|---|---|
| > 6 | [MoO₄]²⁻ (Molybdate) |
| 5 - 6 | [Mo₇O₂₄]⁶⁻ (Heptamolybdate) |
| 3 - 5 | [Mo₈O₂₆]⁴⁻ (Octamolybdate) |
Note: This table represents the major species formed at significant molybdenum concentrations. The equilibria are complex and other minor species, including dimolybdate, will be present.
Ligand Exchange and Coordination Chemistry of Dimolybdate(2-)
The coordination chemistry of molybdenum(VI) is extensive and plays a crucial role in its catalytic activity and biological functions. Dimolybdate can react with a variety of organic ligands, leading to the formation of new complex structures.
Formation of Dimolybdate(2-) Complexes with Organic Ligands
Dimolybdate ions can react with organic ligands containing donor atoms such as oxygen and nitrogen. These reactions often involve the displacement of water molecules or bridging oxo ligands. For example, catechols, α-hydroxy acids, and polyols are known to form stable complexes with molybdate species. The formation of these complexes is also pH-dependent, as the protonation state of both the molybdate and the organic ligand influences their reactivity.
Reaction Pathways for Ligand Substitution
Ligand substitution on dimolybdate and other isopolymolybdates can proceed through various mechanisms. These can include dissociative pathways, where a ligand detaches before the new ligand binds, or associative pathways, where the incoming ligand first coordinates to the metal center, forming an intermediate of higher coordination number. The specific pathway is influenced by the nature of the incoming ligand, the solvent, and the pH of the solution.
Mechanistic Investigations of Dimolybdate(2-) Mediated Transformations
Molybdate species, including dimolybdate, are known to act as catalysts in a variety of chemical transformations. wikipedia.org The catalytic activity is often attributed to the ability of the molybdenum center to exist in multiple oxidation states and to coordinate with substrates, facilitating their conversion.
Mechanistic studies of molybdate-mediated reactions often involve a combination of kinetic analysis, spectroscopic techniques, and computational modeling. For example, in oxidation reactions, the mechanism may involve the formation of a molybdenum-substrate complex, followed by an electron transfer step to generate the oxidized product and a reduced molybdenum species. The catalytic cycle is then completed by re-oxidation of the molybdenum center.
In the context of biological systems, the insertion of molybdate into the active sites of molybdoenzymes is a critical process. nih.gov Mechanistic studies suggest that protonation of an oxo ligand on molybdate can labilize it, facilitating its reaction with amino acid residues in the enzyme's active site. nih.gov
Detailed Reaction Pathways and Intermediates
The reaction pathways involving molybdate species in aqueous solution are fundamentally governed by pH. In neutral to alkaline conditions (pH > 6), molybdenum(VI) exists predominantly as the simple, tetrahedral monomeric molybdate ion, [MoO₄]²⁻. As the pH is lowered, a series of rapid protonation and condensation (polymerization) reactions are initiated.
The formation of the dimolybdate(2-) ion is considered a crucial early step in this polymerization cascade. The pathway begins with the protonation of the molybdate ion, followed by a condensation reaction where two molybdate units join, eliminating a water molecule to form a Mo-O-Mo bridge.
Reaction Pathway Steps:
Protonation: [MoO₄]²⁻(aq) + H⁺(aq) ⇌ [HMoO₄]⁻(aq)
Dimerization (Intermediate Formation): 2 [HMoO₄]⁻(aq) ⇌ [Mo₂O₇]²⁻(aq) + H₂O(l)
While the [Mo₂O₇]²⁻ ion can be synthesized and stabilized in non-aqueous solvents with large counterions, in water it is a highly reactive, transient intermediate. It is not a major species at equilibrium in aqueous solution. Instead, it participates in further, rapid condensation reactions with other molybdate monomers and oligomers to form larger, more thermodynamically stable isopolymolybdate anions.
The primary stable polymerization products formed upon acidification of molybdate solutions are the heptamolybdate (or paramolybdate) ion, [Mo₇O₂₄]⁶⁻, and the octamolybdate ion, [Mo₈O₂₆]⁴⁻. The specific dominant species is dependent on both the pH and the total molybdenum concentration in the solution.
Key Isopolymolybdate Formation:
Heptamolybdate: 7 [MoO₄]²⁻(aq) + 8 H⁺(aq) ⇌ [Mo₇O₂₄]⁶⁻(aq) + 4 H₂O(l) (Predominant at pH 5–6)
Octamolybdate: 8 [MoO₄]²⁻(aq) + 12 H⁺(aq) ⇌ [Mo₈O₂₆]⁴⁻(aq) + 6 H₂O(l) (Predominant at pH 3–5)
Therefore, the reaction pathway is a progression from the simple molybdate monomer through the transient dimolybdate intermediate to larger, stable polymolybdate clusters.
| pH Range | Dominant Molybdenum(VI) Species | Chemical Formula |
|---|---|---|
| > 6 | Molybdate | [MoO₄]²⁻ |
| 5 - 6 | Heptamolybdate | [Mo₇O₂₄]⁶⁻ |
| 3 - 5 | Octamolybdate | [Mo₈O₂₆]⁴⁻ |
| < 1 | Precipitated Molybdic Oxide / Cationic Species | MoO₃ · nH₂O / [MoO₂]²⁺ |
Kinetic Studies and Activation Energy Determination
The kinetic analysis of reactions involving dimolybdate(2-) is challenging due to its nature as a short-lived intermediate in aqueous solutions. The condensation reactions of molybdate are extremely fast, often occurring on millisecond or microsecond timescales, which necessitates the use of relaxation methods such as pressure-jump (p-jump) or temperature-jump techniques for their study.
The forward and backward intrinsic rate constants for the adsorption of molybdate on goethite illustrate the rapid nature of these initial interactions.
| Reaction Step | Parameter | Value |
|---|---|---|
| Step 1: Ion-Pair Formation | Forward Rate Constant (k₁') | 4019.2 mol⁻¹ L s⁻¹ |
| Backward Rate Constant (k₋₁') | 391.5 s⁻¹ | |
| Step 2: Ligand Exchange | Forward Rate Constant (k₂') | 1.888 mol⁻¹ L s⁻¹ |
| Backward Rate Constant (k₋₂') | 42.34 s⁻¹ |
While these data pertain to a specific heterogeneous reaction, they underscore the high reactivity of the molybdate system. The subsequent polymerization steps to form dimolybdate and larger clusters are also known to be exceptionally fast. Specific activation energy values for the formation of the transient dimolybdate(2-) intermediate in aqueous solution are not well-documented, which is consistent with its role as a fleeting species in a multi-step reaction mechanism.
Catalytic Applications of Dimolybdate 2 and Its Derivatives
Homogeneous Catalysis by Dimolybdate(2-) Anions
In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. Dimolybdate(2-) anions and their related peroxo- and polyoxo- species are effective catalysts in this domain.
Oxidation Reactions (e.g., organic sulfides oxygenation)
Dimolybdate-based catalysts are particularly proficient in the oxidation of organic sulfides. The reaction between sodium molybdate (B1676688) and hydrogen peroxide can form a peroxo-dimolybdate anion, [{MoO(O₂)₂}₂(μ-O)]²⁻. researchgate.net This anion, isolated as a tetrabutylammonium (B224687) salt, can act as a stoichiometric oxidant and also catalyzes the oxygenation of organic sulfides using hydrogen peroxide with 100% utility. researchgate.net
Electrospray ionization mass spectrometry (ESI-MS) studies have suggested that under certain catalytic conditions, [Mo₂O₁₁]²⁻ is a likely active species in the oxygenation of sulfides by hydrogen peroxide. rsc.org The catalytic efficiency of these systems is notable, with high turnover frequencies (TOFs) observed for various substrates. For instance, the catalytic oxygenation of benzyl (B1604629) phenyl sulfide (B99878), methyl phenyl sulfide, and 4-bromo thioanisole (B89551) using a peroxo-dimolybdate catalyst exhibited TOFs of 240, 550, and 740 h⁻¹, respectively. researchgate.net A kinetic study on para-substituted thioanisoles indicated an electron-deficient transition state. researchgate.net
The oxygenation of organic sulfides is a critical process in several industrial and environmental applications, including petroleum desulfurization and the detoxification of chemical warfare agents like mustard gas. researchgate.netrsc.org The ability of dimolybdate catalysts to efficiently convert sulfides to their corresponding sulfoxides and sulfones makes them highly valuable. researchgate.netrsc.org
Table 1: Catalytic Oxygenation of Organic Sulfides
| Substrate | Catalyst | Oxidant | Product(s) | Key Findings |
|---|---|---|---|---|
| Methyl Phenyl Sulfide (MPS) | (nBu₄N)₆[Mo₇O₂₂(O₂)₂] | H₂O₂ | Sulfoxide and Sulfone | Efficient sequential oxygenation with 100% H₂O₂ utility. researchgate.netrsc.org |
| Benzyl Phenyl Sulfide | [{MoO(O₂)₂}₂(μ-O)]²⁻ | H₂O₂ | Corresponding sulfoxide/sulfone | TOF of 240 h⁻¹. researchgate.net |
Selective Transformations (e.g., epoxidation)
Dimolybdate and related polyoxomolybdate catalysts also demonstrate high selectivity in other transformations, such as the epoxidation of alkenes. mdpi.com Epoxides are valuable intermediates in the synthesis of a wide range of organic compounds. libretexts.org
For example, trinuclear heteropolyperoxo complexes containing molybdenum have been synthesized and used as catalysts for the epoxidation of alkenes with hydrogen peroxide. capes.gov.br Similarly, a tetrahexylammonium (B1222370) (THA) salt of the peroxocomplex [W₂O₃(O₂)₄]²⁻, which has a related dimeric structure, has been used for the epoxidation of cis-cyclooctene, achieving 100% conversion after 4 hours. researchgate.net In the epoxidation of geraniol, the same catalyst showed 94% selectivity for the 2,3-epoxide with 88% conversion. researchgate.net
Table 2: Selective Epoxidation Reactions
| Alkene | Catalyst | Oxidant | Conversion | Selectivity |
|---|---|---|---|---|
| cis-Cyclooctene | (THA)₂[W₂O₃(O₂)₄]²⁻ | H₂O₂ | 100% (after 4h) researchgate.net | Not specified |
| Geraniol | (THA)₂[W₂O₃(O₂)₄]²⁻ | H₂O₂ | 88% (after 5h) researchgate.net | 94% (2,3-epoxide) researchgate.net |
| Limonene | [MoO₃(4,4′-bipy)₀.₅] | TBHP | 68-92% (after 24h) | 90-100% (epoxide) researchgate.net |
Heterogeneous Catalysis Incorporating Dimolybdate(2-)
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, offering advantages in catalyst separation and recycling. rsc.org Dimolybdate(2-) species are utilized in this context primarily as precursors for solid catalysts or as functional units on support materials.
Dimolybdate(2-) as Precursors for Solid Catalysts (e.g., hydrodesulfurization)
Dimolybdate compounds, often in the form of ammonium (B1175870) molybdate, are common precursors for the synthesis of molybdenum-based catalysts used in hydrodesulfurization (HDS). google.comiitm.ac.in HDS is a critical process in the petroleum refining industry to remove sulfur from fuels. scielo.org.co
The precursor, typically ammonium heptamolybdate, is impregnated onto a high-surface-area support like activated carbon or alumina. iitm.ac.inscielo.org.co Subsequent treatment, such as carbiding or sulfiding, converts the molybdate into the active catalytic phase, which is often a molybdenum sulfide (MoS₂) or carbide (β-Mo₂C). scielo.org.co The nature of the precursor and the synthesis method can significantly influence the dispersion and activity of the final catalyst. iitm.ac.in For instance, catalysts derived from a molybdenum acetylacetonate (B107027) precursor have shown higher dispersion and HDS activity compared to those from ammonium molybdate. iitm.ac.in It is suggested that the active phase in HDS over these catalysts could be a sulfided surface or a carbo-sulfide mixture. scielo.org.co
Dimolybdate(2-) Functionalized Supports (e.g., Layered Double Hydroxides)
Layered double hydroxides (LDHs) are a class of materials with a unique layered structure that can be functionalized for various applications, including catalysis. rsc.orgresearchgate.netdlut.edu.cn The intercalation of anions like molybdate into the interlayer space of LDHs can create novel catalytic materials. researchgate.netbcrec.id
These functionalized LDHs can act as catalysts themselves or as catalyst supports. rsc.org The uniform interlayer galleries of LDHs can provide size-selective catalytic sites. dlut.edu.cn For example, molybdate-intercalated LDHs have been investigated for their potential in various catalytic reactions. The ability to tune the composition of the LDH layers and the intercalated anions allows for the design of catalysts with specific properties. researchgate.net
Photocatalytic and Electrocatalytic Applications of Dimolybdate(2-) Hybrid Materials
In recent years, molybdenum-based materials, including those derived from dimolybdate precursors, have shown promise in photocatalysis and electrocatalysis. These applications are crucial for developing sustainable energy and environmental remediation technologies. rsc.org
Hybrid materials incorporating dimolybdate or related molybdenum oxide species can exhibit enhanced photocatalytic activity. researchgate.net For instance, bismuth molybdate (Bi₂MoO₆) has been recognized for its photocatalytic degradation capabilities under visible light. researchgate.net Molybdenum doping of other semiconductors, like TiO₂, has also been shown to improve photocatalytic performance for the degradation of organic pollutants. mdpi.com
In electrocatalysis, molybdenum-based materials are being explored for reactions such as the hydrogen evolution reaction (HER). rsc.orgdoi.org For example, a core-shell MoO₂/α-Mo₂C heterojunction, synthesized using ammonium molybdate tetrahydrate, has demonstrated remarkable HER performance. doi.org Similarly, nanostructured dysprosium molybdate has been used as an electrocatalyst for the detection of metronidazole. researchgate.net While these examples often involve more complex molybdenum oxides or sulfides derived from molybdate precursors, they highlight the importance of molybdate species in creating advanced catalytic materials. acs.orgnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Dimolybdate(2-) |
| Sodium Molybdate |
| Hydrogen Peroxide |
| Tetrabutylammonium |
| Benzyl Phenyl Sulfide |
| Methyl Phenyl Sulfide |
| 4-bromo Thioanisole |
| Thioanisole |
| Sulfoxide |
| Sulfone |
| cis-Cyclooctene |
| Geraniol |
| Limonene |
| Methyl Linoleate |
| Tert-butyl hydroperoxide (TBHP) |
| Ammonium Molybdate |
| Molybdenum Acetylacetonate |
| Molybdenum Sulfide |
| Molybdenum Carbide |
| Bismuth Molybdate |
| Titanium Dioxide |
| Metronidazole |
| Dysprosium Molybdate |
| Ammonium Heptamolybdate |
| Molybdenum trioxide |
| 4,4'-bipyridine |
| Tetrahexylammonium |
| Peroxotungstate |
| Layered Double Hydroxides |
| Activated Carbon |
| Alumina |
| Mustard Gas |
| Epoxide |
Photocatalytic Hydrogen Evolution
Dimolybdate(2-) derivatives, particularly thiomolybdate nanoclusters, have emerged as highly efficient and cost-effective homogeneous catalysts for photochemical hydrogen (H₂) evolution. researchgate.net Among these, the thiomolybdate [Mo₃S₁₃]²⁻ nanocluster has been identified as a molecular mimic of the active edge sites of molybdenum disulfide (MoS₂), a well-known heterogeneous catalyst for the hydrogen evolution reaction (HER). researchgate.netresearchgate.net These molecular catalysts are advantageous due to their earth-abundant composition and high efficiency. researchgate.net
The photocatalytic process typically involves a photosensitizer, such as Ru(bpy)₃Cl₂, and a sacrificial electron donor, like ascorbic acid (H₂A), under visible light irradiation. researchgate.net Studies have shown that direct irradiation of the thiomolybdate complex alone does not result in light-driven HER; the presence of a photosensitizer is required to drive the reaction. researchgate.net The efficiency of these systems can be remarkable. For instance, composite photocatalysts incorporating MoS₂ quantum dots as a cocatalyst with bismuth-based perovskites (Cs₃Bi₂I₉) have achieved a hydrogen evolution rate of 6.09 mmol h⁻¹ g⁻¹. This rate is 8.8 times higher than the pristine perovskite and significantly surpasses the performance of a platinum co-catalyst on the same material. rsc.org
The enhancement in photocatalytic activity in composite materials is often attributed to improved charge separation and the provision of abundant active sites by the molybdenum-based co-catalyst. mdpi.com In MoS₂/TiO₂ composites, for example, electrons are transferred from the photo-excited TiO₂ to the MoS₂ nanosheets, which act as the active sites for hydrogen production, thereby reducing the recombination of electron-hole pairs. mdpi.com
| Photocatalyst System | Hydrogen Evolution Rate (μmol·h⁻¹·g⁻¹) | Conditions | Reference |
|---|---|---|---|
| MoS₂ QDs/Cs₃Bi₂I₉ | 6090 | Ethanol and HI/H₃PO₂ mixed solution | rsc.org |
| 14.6 wt% MoS₂/TiO₂ | 10046 | Visible light with fluorescein (B123965) sensitizer | mdpi.com |
| MAPbI₃/MoS₂ | ~30000 | Visible light | mdpi.com |
| 4%-MoS₂/TiO₂ | 150.7 (μmol·h⁻¹) | UV irradiation | mdpi.com |
Electrocatalytic Redox Processes
Dimolybdate(2-) and its derivatives are effective catalysts in various electrocatalytic redox processes. A notable example is the novel peroxo-dimolybdate anion, [{MoO(O₂)₂}₂(μ-O)]²⁻, which functions as a catalyst for the oxygenation of organic sulfides using hydrogen peroxide. researchgate.net This complex can donate up to two active oxygen atoms and catalyzes the reaction with 100% utility of the hydrogen peroxide. researchgate.net The catalytic proficiency of this peroxo-dimolybdate has been demonstrated with various substrates, exhibiting significant turnover frequencies (TOF). researchgate.net
Another key example involves the binuclear dimolybdate center [Mo₂O₆(OH)]⁻, which has been shown to catalyze the gas-phase dehydration of acetic acid to ketene (B1206846). researchgate.net This catalytic cycle involves an initial condensation of acetic acid onto the dimolybdate anion, followed by the collisional activation of the resulting intermediate, [Mo₂O₆(OCOCH₃)]⁻, to eliminate ketene and regenerate the catalyst. researchgate.net This process highlights the role of dimolybdate species in facilitating redox-neutral transformations through a well-defined catalytic loop. rsc.org In broader contexts, molecular electrocatalysis often leverages the cooperative effect between a metal center and its ligands to drive reactions like CO₂ reduction and H₂ evolution. mdpi.com
| Substrate | Turnover Frequency (TOF) (h⁻¹) |
|---|---|
| Benzyl phenyl sulfide | 240 |
| Methyl phenyl sulfide | 550 |
| 4-Bromo thioanisole | 740 |
Mechanistic Aspects of Dimolybdate(2-) Catalysis
Active Sites and Reaction Pathways
Understanding the catalytic mechanism of dimolybdate(2-) derivatives requires the identification of active sites and the elucidation of reaction pathways. nih.gov For thiomolybdate nanoclusters like [Mo₃S₁₃]²⁻, which serve as models for MoS₂ catalysts, nearly all sulfur atoms are considered to have the appropriate atomic structure for effective catalysis, providing a high density of exposed active sites. researchgate.netresearchgate.net These sites include apical sulfide (S²⁻) and bridging disulfide (S₂²⁻) ligands. researchgate.net
For the hydrogen evolution reaction (HER), two primary reaction pathways have been proposed for thiomolybdate catalysts:
The "Sulfide/Disulfide" Mechanism : This pathway proceeds via a Volmer-Heyrovsky process, where the reaction is based on protonated sulfide/disulfide ligands. nih.gov
The "Molybdenum Hydride" Mechanism : This alternative pathway involves the formation of a Mo(V)-H species, indicating that molybdenum-centered redox processes are integral to hydrogen evolution. nih.gov
The specific pathway depends on the catalyst's design and reaction conditions. nih.gov The study of these well-defined molecular structures provides critical atomistic insights into the performance and potential limitations of MoS-based catalysis. researchgate.netnih.gov In some complex catalytic systems, a dynamic switching of active sites within a single catalyst can occur, where different parts of the molecule or ligand framework become active during different stages of the reaction, such as proton transfer versus hydride transfer. rsc.org
Transition State Analysis
In the oxygenation of organic sulfides by the peroxo-dimolybdate catalyst [{MoO(O₂)₂}₂(μ-O)]²⁻, Density Functional Theory (DFT) calculations revealed an activation energy of 75 kJ mol⁻¹ for the transition state. researchgate.net An initial rate study of para-substituted thioanisoles yielded a Hammett reactivity constant (ρ) of -1.06, which implies the formation of an electron-deficient transition state. researchgate.net This suggests that the reaction is accelerated by electron-donating groups on the substrate.
For the gas-phase dehydration of acetic acid catalyzed by [Mo₂O₆(OH)]⁻, the reaction is proposed to proceed through either a four-centered or a six-centered transition state, with the former being energetically favored. researchgate.net The analysis of transition states, whether through computational modeling or kinetic studies, provides essential knowledge for designing more efficient catalysts by understanding how they recognize and stabilize these fleeting, high-energy molecular configurations. beilstein-journals.orgcatalysis.blog
| Parameter | Value | Implication |
|---|---|---|
| Activation Energy (DFT) | 75 kJ mol⁻¹ | Energy barrier for the reaction |
| Reaction Free Energy (DFT) | -69 kJ mol⁻¹ | Thermodynamic driving force |
| Reactivity Constant (ρ) | -1.06 | Electron-deficient transition state |
Advanced Materials Science Incorporating Dimolybdate 2
Dimolybdate(2-) as Building Blocks for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers composed of metal ions or clusters linked by organic ligands. mdpi.comwikipedia.org This structure gives them high porosity and a large surface area, making them suitable for applications such as gas storage and separation. mdpi.comrsc.org The incorporation of dimolybdate(2-) into MOFs can introduce unique catalytic or electronic properties. While the direct use of the simple dimolybdate(2-) anion as a primary building block in well-known MOFs is not extensively documented, molybdenum-containing MOFs have been synthesized. rsc.org For instance, a two-dimensional molybdenum MOF, Mo₂(Cl₂dhbq)₃, has been created using a reaction driven by metal-to-ligand electron transfer. rsc.org The development of MOFs with second- and third-row transition metals like molybdenum is of interest due to their potential for enhanced covalency, redox activity, and charge transport. rsc.org
Covalent Organic Frameworks (COFs) are another class of porous crystalline polymers, but they are constructed entirely from light elements linked by strong covalent bonds. wikipedia.orgmdpi.com This all-organic composition often results in high thermal stability and low density. wikipedia.org The integration of inorganic species like dimolybdate(2-) into COF structures is a novel area of research. One approach could involve the synthesis of a COF and subsequent modification with dimolybdate-containing species. For example, a boronate-based COF has been stabilized with a polymer to create nanoparticles capable of drug delivery. nih.gov Furthermore, the conversion of a 2D imine-linked COF to a 3D thiazole-linked COF demonstrates the potential for post-synthetic modification to create more robust, fully conjugated structures. acs.org
Hybrid Organic-Inorganic Materials Featuring Dimolybdate(2-)
Hybrid organic-inorganic materials are composites that intimately mix organic and inorganic components, often at the nanometer scale. mdpi.comfrontiersin.org These materials can exhibit a combination of properties from both their organic and inorganic constituents. The interactions between the phases can range from weak forces like van der Waals or hydrogen bonds (Class I) to strong covalent bonds (Class II). mdpi.comfrontiersin.org
Dimolybdate(2-) and other polyoxomolybdates are excellent candidates for the inorganic component in such hybrids. Their incorporation can be achieved through various synthetic strategies, including hydrothermal methods. For example, the hydrothermal reaction of Ni(II), molybdate (B1676688), and 3,3'-bipyridine (B1266100) has yielded two-dimensional hybrid materials with structures that are dependent on the pH of the reaction. rsc.org Another study reports the formation of novel hybrid structures from acidified aqueous ammonium (B1175870) molybdate solutions containing tetramethylammonium (B1211777) ions. researchgate.net The resulting materials often exhibit layered or complex three-dimensional architectures where the organic components template or interact with the inorganic molybdate units. researchgate.netnih.gov
A notable example involves the synthesis of ultrathin Ag₂Mo₃O₁₀·2H₂O nanowires from a hybrid organic-inorganic polyoxometalate, (CH₃NH₃)₂[Mo₇O₂₂]. researchgate.net This demonstrates how the hybrid material can serve as a precursor for creating nanostructured inorganic materials. The properties of these hybrid materials can be tailored by varying the organic component, the inorganic polyoxometalate, and the synthetic conditions.
Nanostructured Materials Based on Dimolybdate(2-)
The unique properties of dimolybdate(2-) have led to its use in the creation of various nanostructured materials, including nanoparticles and nanorods, which exhibit size- and shape-dependent characteristics.
Synthesis of Nanoparticles and Nanorods
Hydrothermal synthesis is a common and effective method for producing dimolybdate-based nanomaterials. This technique allows for the control of particle size, morphology, and crystallinity at relatively low temperatures. chalcogen.ro For instance, monoclinic silver dimolybdate (m-Ag₂Mo₂O₇) nanorods have been synthesized via a hydrothermal route without the need for surfactants or organic additives. nih.govnih.gov In a typical procedure, an aqueous solution of silver nitrate (B79036) is slowly added to a sodium molybdate dihydrate solution, followed by acidification with nitric acid. nih.gov This process yields well-crystallized nanorods with an average diameter of approximately 150 nm. nih.gov
Other molybdenum-based nanostructures have also been synthesized using similar methods. For example, MoS₂ nanorods have been created by the sulfidation of MoO₃ nanofibers, and MoO₃₋δ nanorods have been prepared through the hydrothermal treatment of a molybdenum peroxide solution with oxalic acid. chalcogen.roresearchgate.net The morphology of the final product can often be controlled by adjusting reaction parameters such as temperature, pressure, and the precursors used. chalcogen.roresearchgate.net
| Material | Synthesis Method | Precursors | Resulting Morphology | Reference |
|---|---|---|---|---|
| m-Ag₂Mo₂O₇ | Hydrothermal | AgNO₃, Na₂MoO₄·2H₂O | Nanorods | nih.gov |
| MoS₂ | High-Pressure Hydrothermal | (NH₄)₆Mo₇O₂₄·4H₂O, NaS₂·9H₂O | Nanocrystals | chalcogen.ro |
| MoO₃₋δ | Hydrothermal | Molybdenum peroxide, Oxalic acid | Nanorods | researchgate.net |
| Ag₂Mo₃O₁₀·2H₂O | Hydrothermal | Not specified | Nanorods | researchgate.net |
Surface Chemistry of Dimolybdate(2-) Nanomaterials
The surface chemistry of nanomaterials is crucial as it governs their interaction with the surrounding environment and determines their stability and functionality. amazon.comnih.gov For dimolybdate(2-) nanomaterials, surface modification can be employed to enhance their properties for specific applications. frontiersin.org
Common surface modification strategies include ligand exchange, grafting of functional groups, and protective capping. ipcms.fr For instance, the surface of nanoparticles can be functionalized by grafting siloxanes with various end-groups like aminopropyltriethoxysilane (APTES), which can then be further modified to introduce carboxylic acid or other functional moieties. ipcms.fr This allows for the covalent attachment of molecules such as imaging agents or drugs. ipcms.fr
Self-Assembly and Supramolecular Architectures of Dimolybdate(2-) Species
Self-assembly is a process where components spontaneously organize into ordered structures through non-covalent interactions. encyclopedia.pub In the context of dimolybdate(2-) and other polyoxometalates, self-assembly can lead to the formation of complex supramolecular architectures with diverse and often emergent properties. gla.ac.ukdtic.milrsc.org
The self-assembly process is driven by a variety of interactions, including electrostatic forces, hydrogen bonding, and van der Waals interactions. encyclopedia.pub In the case of polyoxometalates, the size, charge, and geometry of the inorganic cluster, as well as the nature of the surrounding counterions and solvent molecules, all play a crucial role in directing the final structure. encyclopedia.pubgla.ac.uk
For example, the self-assembly of polyoxometalates in the presence of organic cations can lead to the formation of organic-inorganic hybrid materials with layered or network structures. gla.ac.uk The organic components can act as templates, directing the arrangement of the inorganic clusters into specific architectures. These supramolecular assemblies can exhibit interesting properties, such as photochromism, where the material changes color upon exposure to light due to the reduction of the polyoxometalate anion. researchgate.net The ability to control the self-assembly process is key to designing functional materials with tailored properties. dtic.mil
Applications in Sensors and Smart Materials
The unique electronic and structural properties of dimolybdate(2-)-based materials make them promising candidates for applications in sensors and smart materials. Smart materials are materials that can respond to external stimuli, such as changes in temperature, pressure, or chemical environment, in a controlled and reversible way. innodez.comcheminst.ca
Molybdenum-based materials, such as molybdenum disulfide (MoS₂), have already shown significant potential in sensor applications. rsc.org Two-dimensional MoS₂ is being explored for use in flexible strain sensors due to its excellent mechanical strength and semiconductor properties. rsc.org The development of sensors based on dimolybdate(2-) could leverage similar principles. For example, the interaction of specific analytes with the surface of a dimolybdate-based material could induce a measurable change in its electrical or optical properties.
In the realm of smart materials, piezoelectric materials, which generate an electric charge in response to mechanical stress, are widely used in sensors and actuators. innodez.comwiley-vch.de While not a primary application area for dimolybdate(2-) itself, the principles of creating responsive materials can be applied. For instance, a hybrid material incorporating dimolybdate(2-) could be designed to change its properties in response to a specific chemical stimulus, making it a chemoresponsive material. The development of smart materials often involves integrating sensing and actuating functions, and the versatile chemistry of dimolybdate(2-) offers opportunities for creating novel responsive systems. cheminst.camdpi.com
Theoretical and Computational Chemistry of Dimolybdate 2
Density Functional Theory (DFT) Studies of Dimolybdate(2-)
Density Functional Theory has emerged as a powerful and versatile tool for investigating the properties of transition metal compounds, offering a favorable balance between computational cost and accuracy. sciencedaily.com It has been widely applied to study various aspects of the dimolybdate(2-) anion and related species.
Geometry Optimization and Energetics
The structure of the dimolybdate anion can vary depending on its environment. In the solid state, for example in Cs₂Mo₂O₇·CsX (X = Cl, Br, I), the [Mo₂O₇]²⁻ anion can adopt a linear and eclipsed conformation. ucl.ac.uk Theoretical calculations complement experimental techniques like X-ray diffraction by providing optimized geometries that can be compared with experimental data. For instance, in a study of a novel layered molybdate (B1676688), K₃Fe(MoO₄)₂(Mo₂O₇), the structure was characterized by joining FeO₆ octahedra with MoO₄²⁻ tetrahedra and Mo₂O₇²⁻ units. researchgate.net
Photoelectron spectroscopy studies on a series of M₂O₇²⁻ dianions (where M = Cr, Mo, W) have provided calculated structural parameters for the related tungstate (B81510) species, W₂O₇²⁻. These calculations show a structure with a single bridging oxygen atom (C₂ᵥ symmetry), which serves as a valuable reference for the dimolybdate anion. The intramolecular coulomb repulsion in these dianions is significant and likely influences the M-O bond lengths. wpmucdn.com The degradation of larger polyoxometalates like [Mo₆O₁₉]²⁻ can also yield the dimolybdate anion, suggesting a thermodynamic link between these species. ncl.ac.uk
Table 1: Calculated Structural Parameters for Dimetalate Anions from DFT
| Species | Symmetry | M-Oterminal (Å) | M-Obridging (Å) | ∠(M-O-M) (°) |
| Cr₂O₇²⁻ | C₂ᵥ | 1.638 | 1.803 | 129.5 |
| Mo₂O₇²⁻ | C₂ᵥ | 1.761 | 1.890 | 125.7 |
| W₂O₇²⁻ | C₂ᵥ | 1.777 | 1.920 | 124.9 |
| Data sourced from photoelectron spectroscopy and DFT calculations. Note that these are for the ground state of the dianions. wpmucdn.com |
Electronic Structure Analysis (HOMO-LUMO, DOS)
The electronic structure of a molecule, particularly the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its chemical reactivity and spectroscopic properties. researchgate.netarxiv.org DFT calculations are instrumental in determining the energies and compositions of these orbitals.
For the dimolybdate(2-) anion, the HOMO and LUMO are primarily composed of oxygen 2p and metal d orbitals, respectively. researchgate.net Photoelectron spectroscopy combined with DFT calculations has been used to probe the electronic structure of Mo₂O₇²⁻. The spectra reveal distinct features corresponding to the detachment of electrons from different molecular orbitals. wpmucdn.com The HOMO-LUMO gap, which is a key indicator of chemical reactivity and stability, can be estimated from these studies. In a study on actinide-centered polyoxoalkoxide complexes, DFT calculations showed that the incorporation of tungsten into a molybdenum-based framework leads to the localization of the LUMO and LUMO+1 on the remaining molybdenum centers, demonstrating how the electronic structure can be engineered. acs.org
Table 2: Calculated Vertical Detachment Energies (VDEs) for Mo₂O₇²⁻
| Spectral Band | Assignment | Calculated VDE (eV) |
| X | HOMO | 1.94 |
| A | HOMO-1, HOMO-2 | 2.16, 2.21 |
| B | HOMO-3 to HOMO-6 | 2.65 - 2.89 |
| VDEs calculated using DFT, providing insight into the energies of the frontier molecular orbitals. wpmucdn.com |
Reaction Mechanism Simulations and Transition State Identification
Understanding the step-by-step process of a chemical reaction, its mechanism, is a central goal of chemistry. sumitomo-chem.co.jp DFT calculations allow chemists to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.comrsc.org A transition state represents the highest energy point along a reaction pathway, and its energy determines the activation energy of the reaction. mdpi.com
While studies focusing directly on the formation mechanism of the bare [Mo₂O₇]²⁻ are not abundant, research on related dimolybdate species provides significant insights into the application of these computational methods. For example, the reaction mechanism of a peroxo-dimolybdate anion, [{MoO(O₂)₂}₂(μ-O)]²⁻, in the catalytic oxygenation of organic sulfides has been investigated using DFT. These calculations identified a transition state and determined an activation energy of 75 kJ mol⁻¹. researchgate.net
In another study, the gas-phase reaction of molybdate anions with formic acid was explored. For the dimolybdate anion, DFT calculations provided insights into the competing reaction pathways of decarbonylation and decarboxylation. researchgate.net Similarly, the protonation of the quadruple metal-metal bond in [Mo₂Cl₈]⁴⁻ to form a triply bonded hydride was studied with DFT, elucidating a two-step mechanism and calculating activation energies in excellent agreement with experimental values. researchgate.net These examples highlight the power of DFT to simulate complex reaction mechanisms and identify key transition states, a methodology directly applicable to the reactions of dimolybdate(2-).
Ab Initio and Other High-Level Computational Methods Applied to Dimolybdate(2-)
While DFT is a widely used method, ab initio (from first principles) calculations represent a class of methods that, in principle, can be systematically improved to converge to the exact solution of the Schrödinger equation. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are often more computationally demanding than DFT but can provide benchmark results for energetics and structures. tdx.cat
A publication specifically reports on ab initio calculations on several transition metal heptoxides, including Mo₂O₇²⁻. uc.pt Such studies are crucial for validating the results obtained from more approximate methods like DFT. For instance, high-level coupled-cluster calculations are often used as a reference to assess the performance of various DFT functionals for specific types of chemical systems, such as those containing transition metals. sciencedaily.com The application of ab initio methods to systems like bismuth molybdates for selective oxidation reactions further demonstrates their utility in understanding the catalytic activity of molybdate-containing materials. researchgate.net
Molecular Dynamics Simulations of Dimolybdate(2-) in Solution and Solid State
Molecular Dynamics (MD) simulations provide a way to study the time evolution of a system of atoms and molecules, offering insights into dynamic processes, solvent effects, and the behavior of materials at the atomic level. mdpi.comnih.gov In an MD simulation, the forces on each atom are calculated, and Newton's laws of motion are used to predict their positions and velocities over time. nih.gov
While specific MD simulations focusing solely on the dimolybdate(2-) anion are not widely reported, the methodology is well-established for studying a variety of aqueous solutions and solid-state systems. ucl.ac.ukrsc.orgmdpi.comed.ac.uknih.gov For the dimolybdate(2-) ion, MD simulations could be employed to investigate its hydration structure in aqueous solution, determining the number of water molecules in its hydration shell and the dynamics of their exchange with the bulk solvent. ucl.ac.uked.ac.uk Such simulations would be invaluable for understanding the behavior of dimolybdate in the aqueous environments where many of its reactions occur.
In the solid state, MD simulations can be used to study properties like ionic conductivity, phase transitions, and the dynamics of defects within the crystal lattice. For example, MD has been used to determine the liquid-solid phase diagram for two-component plasma mixtures. nih.gov
Predictive Modeling of Dimolybdate(2-) Properties and Reactivity
Predictive modeling, which encompasses techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning, aims to develop models that can predict the properties and reactivity of chemical compounds based on their structure. These methods are becoming increasingly important in materials science and drug discovery for screening large numbers of compounds and accelerating the discovery of new materials with desired properties. sciencedaily.com
For the dimolybdate(2-) anion, predictive models could be developed to forecast a range of properties. For instance, a QSAR model could be built to predict the catalytic activity of a series of substituted dimolybdate complexes. Machine learning models, trained on large datasets of calculated properties, could predict spectroscopic features, redox potentials, or reaction barriers for new dimolybdate-based systems. sciencedaily.com The development of such models would require a substantial amount of high-quality experimental and computational data. While specific predictive models for dimolybdate(2-) are not yet prevalent, the general methodologies hold significant promise for future research in this area.
Design of Novel Dimolybdate(2-) Structures
The exploration of novel inorganic structures through computational chemistry has become a powerful tool for predicting and understanding the properties of complex ions like dimolybdate(2-) (Mo₂O₇²⁻). Theoretical studies, primarily employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in mapping the potential energy surface of this dianion and identifying various stable or metastable conformers. wpmucdn.com These computational approaches allow for the systematic investigation of different structural arrangements, providing insights that guide experimental synthesis and characterization.
Early theoretical work on dimetalates, including dimolybdate(2-), revealed the existence of several conformers with very similar energies. wpmucdn.com These structures primarily differ in the geometry of the bridging Mo-O-Mo bond and the rotational orientation of the terminal MoO₃ groups. Key structural parameters that are computationally modulated to design novel dimolybdate(2-) structures include:
The Mo-O-Mo bridging angle: This can range from bent to linear conformations.
The torsional angle: This describes the relative rotation of the two MoO₃ units, leading to staggered or eclipsed conformations. wpmucdn.com
The design of novel dimolybdate structures is not limited to the isolated anion but also extends to its interaction with other species. For example, theoretical calculations have been used to study the adsorption of the Mo₂O₇²⁻ ion on catalyst surfaces to understand its role in enhancing catalytic activity. researchgate.net Furthermore, computational models can predict the formation of more complex polyoxomolybdates through the aggregation of simpler units like the dimolybdate anion. gla.ac.uk
A summary of key structural features of different dimolybdate(2-) conformers is presented in the table below.
| Conformer Type | Mo-O-Mo Bridge | Terminal Group Conformation | Method of Prediction | Reference |
| Linear | Linear | Eclipsed | DFT, HF | wpmucdn.com |
| Bent | Bent | Staggered/Eclipsed | DFT, HF | wpmucdn.com |
| Crystalline (Cs₂Mo₂O₇·CsCl, <150K) | Bent | - | X-ray Diffraction, Raman Spectroscopy | researchgate.net |
| Crystalline (Cs₂Mo₂O₇·CsI) | Linear | Eclipsed | X-ray Diffraction, Raman Spectroscopy | researchgate.net |
Prediction of Spectroscopic Signatures
Computational chemistry is a vital tool for predicting the spectroscopic signatures of molecules and ions, including the dimolybdate(2-) anion. By calculating the vibrational frequencies and electronic transitions of proposed structures, a theoretical spectrum can be generated and compared with experimental data from techniques like Raman and Infrared (IR) spectroscopy. This comparison is crucial for confirming the presence of a specific conformer and for interpreting complex experimental spectra. nih.govup.ac.za
The prediction of vibrational spectra (Raman and IR) for dimolybdate(2-) involves calculating the second derivatives of the energy with respect to the atomic positions. This yields a set of normal modes, each with a characteristic frequency and intensity. up.ac.za A vibration is IR active if it leads to a change in the molecule's dipole moment, while a Raman active vibration results in a change in its polarizability. up.ac.za
For the dimolybdate(2-) anion, key vibrational modes include:
Symmetric and asymmetric stretching of the terminal Mo=O bonds.
Stretching vibrations of the bridging Mo-O-Mo bond.
Bending and torsional modes.
The calculated frequencies of these modes are sensitive to the geometry of the anion. For example, the vibrational modes associated with the Mo-O-Mo bridge will differ significantly between linear and bent conformers. researchgate.net Low-temperature Raman spectroscopy has been used in conjunction with theoretical predictions to study the bending of the (Mo-O-Mo) bridge in certain crystalline environments. researchgate.net
The following table summarizes representative predicted vibrational frequencies for characteristic bonds in molybdate species, which serve as a basis for identifying the dimolybdate(2-) anion.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |
| Symmetric Mo=O stretch (νsMoO) | ~919 | Raman | researchgate.net |
| Breathing vibrations of MoO₄ tetrahedra | 904 - 930 | Raman | researchgate.net |
| Mo-O-Mo bridge vibrations | Varies with angle | Raman, IR | researchgate.net |
Beyond vibrational spectroscopy, theoretical methods can also predict electronic spectra, such as those obtained from UV-Vis or X-ray absorption spectroscopy. acs.org These calculations involve determining the energy differences between the ground and various excited electronic states. For dimolybdate(2-), these transitions often involve charge transfer from the oxygen ligands to the molybdenum centers. researchgate.net The predicted electronic transitions can help to assign features in experimental spectra and provide a deeper understanding of the electronic structure of the anion. wpmucdn.com
The accuracy of these predicted spectroscopic signatures is highly dependent on the level of theory and the basis set used in the calculation. researchgate.net Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for predicting electronic spectra. acs.org By correlating predicted spectra with experimental observations, computational chemistry plays an indispensable role in the characterization of novel and known dimolybdate(2-) structures.
Emerging Research Frontiers in Dimolybdate 2 Chemistry
Development of Novel Dimolybdate(2-) Synthesis Strategies
The synthesis of materials containing the dimolybdate(2-) anion is an active area of research, with methods being developed to control the structure and properties of the final products. Traditional synthesis often involves the use of ammonium (B1175870) dimolybdate, (NH₄)₂Mo₂O₇, as a precursor. scirp.org However, recent efforts have focused on more versatile and controllable synthesis routes.
Hydrothermal Synthesis: This method has proven effective for creating novel dimolybdate-containing materials. For instance, a lamellar zinc dimolybdate hydroxide (B78521), Zn₃Mo₂O₈(OH)₂, has been synthesized via a facile hydrothermal process. tandfonline.comtandfonline.com This approach involves reacting stoichiometric amounts of a zinc salt and a molybdenum source, such as ammonium heptamolybdate, in water under controlled pH and temperature. tandfonline.comtandfonline.com The pH of the reaction mixture plays a crucial role in the formation of the specific dimolybdate hydroxide phase. tandfonline.com Hydrothermal synthesis has also been employed to produce γ-UMo₂O₈, a new polymorph of uranium(IV) dimolybdate, at 220 °C. iaea.org
Sol-Gel Synthesis: The sol-gel method offers a low-temperature route to producing homogeneous molybdate (B1676688) materials. researchgate.net This technique can be used to synthesize various metal molybdates by calcining precursor gels at different temperatures. researchgate.net Aqueous sol-gel methods, using agents like tartaric acid, have been successfully applied to create compounds such as lithium aluminum dimolybdate (LiAlMo₂O₈). lmaleidykla.ltlmaleidykla.lt Non-hydrolytic sol-gel processes are also being explored for the synthesis of materials like Ga₂Mo₃O₁₂, which have been difficult to produce via traditional solid-state reactions. rsc.orgrsc.org
Ligand-Directed Synthesis: A novel "top-down" approach has been proposed for the synthesis of specific lacunary polyoxomolybdates from plenary Keggin-type structures in organic solvents. rsc.org This strategy offers a potential pathway to creating targeted dimolybdate structures by carefully controlling the reaction environment. rsc.org
The table below summarizes key parameters for different synthesis strategies.
| Synthesis Method | Precursors | Key Parameters | Product Example |
| Hydrothermal | Zinc Chloride, Ammonium Heptamolybdate | pH, Temperature | Zn₃Mo₂O₈(OH)₂ tandfonline.comtandfonline.com |
| Hydrothermal | Uranium source, Molybdenum source | Temperature (220 °C) | γ-UMo₂O₈ iaea.org |
| Aqueous Sol-Gel | Metal nitrates, Molybdenum oxide, Tartaric acid | Calcination Temperature | LiAlMo₂O₈ lmaleidykla.ltlmaleidykla.lt |
| Non-hydrolytic Sol-Gel | Metal alkoxides, Metal halides | Reaction medium | Ga₂Mo₃O₁₂ rsc.orgrsc.org |
Exploration of Dimolybdate(2-) in Nanoscience and Nanotechnology
Dimolybdate-containing nanomaterials are gaining attention due to their unique properties and potential applications in various technological fields. The morphology and size of these materials can be tailored to enhance their functionality. mdpi.com
Nanoparticle Synthesis: Molybdenum nanoparticles can be produced from ammonium dimolybdate precursors. scirp.org These nanoparticles and their compounds are utilized in fields such as electronics, catalysis, and as lubricant additives. scirp.orgnanorh.com For instance, molybdenum nanoparticles are used in the inks for circuit boards and as heat sinks in solid-state devices. nanorh.com
Nanorods and Nanosheets: Monoclinic silver dimolybdate (m-Ag₂Mo₂O₇) nanorods have been synthesized and investigated for their potential applications. mdpi.comresearchgate.net These nanostructures exhibit a high surface area-to-volume ratio and unique electronic properties. mdpi.com Furthermore, two-dimensional silver dimolybdate nanosheets have been explored for their use in developing fluorescent biosensors. researchgate.net
Energy Storage: Molybdate-based nanomaterials are being explored as electrode materials for electrochemical energy storage. researchgate.net The lamellar structure of materials like zinc dimolybdate hydroxide, Zn₃Mo₂O₈(OH)₂, provides pathways for lithium ion transport, making it a promising anode material for lithium-ion batteries. tandfonline.comresearchgate.net
The diverse applications of dimolybdate-based nanomaterials are highlighted in the table below.
| Nanomaterial | Form | Potential Application |
| Molybdenum Nanoparticles | Powder | Lubricant additives, Electronics scirp.orgnanorh.comazonano.com |
| Silver Dimolybdate | Nanorods | Biomedical applications mdpi.comresearchgate.net |
| Silver Dimolybdate | Nanosheets | Biosensors researchgate.net |
| Zinc Dimolybdate Hydroxide | Lamellar | Lithium-ion battery anodes tandfonline.comresearchgate.netdntb.gov.ua |
Advanced Spectroscopic and Imaging Techniques for Dimolybdate(2-) Characterization
A suite of advanced analytical techniques is crucial for understanding the structure, formation, and properties of dimolybdate-containing compounds.
In Situ Characterization: In situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) are powerful tools for studying the formation and transformation of molybdate phases under reaction conditions. wvu.edumpg.dechemrxiv.org For example, in situ XRD has been used to monitor the decomposition of ammonium heptamolybdate, revealing the formation of various intermediates and final products under different atmospheres. mpg.de Similarly, the reduction of iron molybdate catalysts has been followed in real-time, showing the transformation of Fe₂(MoO₄)₃ and MoO₃ to FeMoO₄ and MoO₂. rsc.org These techniques provide valuable insights into reaction mechanisms and phase transitions. wvu.edumpg.dersc.orgresearchgate.net
High-Resolution Spectroscopy: High-energy-resolution fluorescence detection (HERFD) X-ray absorption near-edge structure (XANES) spectroscopy provides detailed information about the oxidation state and local environment of molybdenum atoms. acs.org This technique can help distinguish between different molybdate species and understand distortions in their ligand environments. acs.org High-resolution X-ray emission spectroscopy (XES) has also been employed to characterize the electronic structure of oxo-Mo compounds. researchgate.net
Spectroscopic and Microscopic Analysis: A combination of techniques is often used for comprehensive characterization. X-ray photoelectron spectroscopy (XPS) provides information on the elemental composition and chemical states of the constituent elements. imoa.infoxpsdatabase.net Raman and Fourier-transform infrared (FT-IR) spectroscopy are used to identify vibrational modes characteristic of the Mo-O bonds in the dimolybdate structure. imoa.infomdpi.com Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are essential for visualizing the morphology and microstructure of dimolybdate-based materials. tandfonline.com
Integration of Dimolybdate(2-) into Multicomponent Functional Systems
The incorporation of the dimolybdate(2-) anion into hybrid organic-inorganic materials is a promising strategy for creating new functional systems with tailored properties.
Hybrid Organic-Inorganic Materials: The reaction of dimethyltin (B1205294) dichloride with sodium molybdate in an aqueous medium can lead to the formation of extended hybrid lattices where molybdate anions are linked by (CH₃)₂Sn²⁺ moieties. acs.org The resulting structures depend on the pH of the reaction. acs.org Similarly, the hydrothermal reaction of Ni(II), molybdate, and 3,3'-bipyridine (B1266100) can produce two-dimensional hybrid materials whose structures are also pH-dependent. rsc.org The functionalization of Lindqvist-type hexamolybdates with organo-imido fragments has also been explored to create hybrid systems with tunable electrochemical and spectroscopic properties. mdpi.com
Composite Materials: Dimolybdate-containing compounds can be integrated into composite materials to enhance their performance. For example, TiO₂-MoS₂ hybrid systems have been synthesized via hydrothermal methods for potential applications in energy storage. mdpi.com The combination of different materials at the nanoscale can lead to synergistic effects and improved functionalities.
The table below provides examples of multicomponent systems incorporating dimolybdate or related molybdate species.
| System Type | Components | Resulting Structure/Property |
| Hybrid Organic-Inorganic | Dimethyltin, Sodium Molybdate | Extended lattices with Sn-O-Mo linkages acs.org |
| Hybrid Organic-Inorganic | Nickel(II), Molybdate, 3,3'-Bipyridine | pH-dependent 2-D bimetallic oxide networks rsc.org |
| Hybrid Organic-Inorganic | Lindqvist polyoxomolybdate, Dioxomolybdenum(VI) complexes | Materials with open or labile coordination sites researchgate.net |
| Composite Material | Titanium Dioxide, Molybdenum Disulfide | Hybrid anode material for batteries mdpi.com |
Theoretical Advancements in Understanding Dimolybdate(2-) Complexity
Computational modeling, particularly Density Functional Theory (DFT), plays an increasingly vital role in understanding the complex structures, bonding, and reactivity of dimolybdate and other polyoxometalates (POMs). nih.govdntb.gov.uaresearchgate.net
Structure and Bonding: DFT calculations have been used to predict the stability and structure of novel dimolybdate clusters, such as those involved in four-center H₂ complexes. researchgate.neteie.gr Theoretical studies have also provided insights into the metal-metal bonding in dimolybdate(II) complexes, revealing multiconfigurational bonding characteristics. rsc.org First-principles calculations have been employed to study the structural, electronic, and mechanical properties of compounds like disodium (B8443419) dimolybdate (Na₂Mo₂O₇), predicting it to be an insulator with a band gap of about 2.87 eV. researchgate.net
Reaction Mechanisms and Speciation: Computational studies help to elucidate reaction mechanisms that are difficult to probe experimentally. For instance, DFT calculations have been used to investigate the mechanism of phosphoester bond hydrolysis catalyzed by molybdate anions. nih.gov Theoretical models have also been developed to understand the speciation of molybdenum compounds in aqueous solutions. rsc.orgimoa.info Recent studies have proposed using terahertz lasers to separate molybdenum from sodium molybdate based on photon-phonon resonance absorption, a concept developed through vibrational spectrum analysis using DFT. nih.gov
Spectroscopic Interpretation: Theoretical calculations are essential for interpreting experimental spectroscopic data. Time-dependent DFT (TD-DFT) has been used to assign electronic transitions observed in the spectra of organo-imido polyoxomolybdates. mdpi.com DFT calculations of vibrational frequencies are also used to help assign peaks in infrared and Raman spectra and to understand isotope fractionation. nih.gov
Q & A
Q. What are the standard methods for synthesizing dimolybdate(2-) compounds, and how can their purity be validated?
Dimolybdate(2-) compounds are typically synthesized via solid-state reactions or aqueous precipitation. For example, tripotassium iron(III) dimolybdate was synthesized by heating stoichiometric mixtures of precursors at high temperatures . Purity validation involves X-ray diffraction (XRD) to confirm phase homogeneity, elemental analysis (e.g., ICP-MS) to verify stoichiometry, and spectroscopic techniques (e.g., Raman or IR) to identify functional groups. For solution-based syntheses, pH control and ion chromatography are critical to avoid side products .
Q. How can single-crystal X-ray diffraction (SC-XRD) determine the structural properties of dimolybdate(2-) complexes?
SC-XRD is the gold standard for resolving dimolybdate(2-) structures. Key steps include:
- Growing high-quality single crystals via slow evaporation or diffusion methods.
- Collecting intensity data using a diffractometer (e.g., Mo/Kα radiation).
- Refining structures using software like SHELXL, which models atomic positions, bond lengths, and thermal displacement parameters . For example, the Mo–O bond lengths in Mo₂O₇ groups were resolved to a mean precision of 0.005 Å using SHELXL .
Q. What spectroscopic techniques are effective for characterizing dimolybdate(2-) species in solution?
- Raman Spectroscopy : Identifies symmetric stretching modes of Mo–O bonds (e.g., ν(Mo=O) at ~900 cm⁻¹).
- UV-Vis Spectroscopy : Detects ligand-to-metal charge transfer transitions in the 250–400 nm range.
- NMR Spectroscopy : ⁹⁵Mo NMR (though low sensitivity) can probe coordination environments in non-aqueous solvents. Cross-validation with XRD or EXAFS is recommended to confirm solution-state structures .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for dimolybdate(2-) structures?
Discrepancies in bond lengths or disorder modeling often arise from data quality or refinement errors. Strategies include:
- Re-examining data collection parameters (e.g., resolution, redundancy).
- Testing alternative space groups or disorder models in SHELXL .
- Validating results with complementary techniques like PDF (pair distribution function) analysis or neutron diffraction . For example, disorder in Mo₂O₇ groups was resolved by refining occupancy factors and applying restraints .
Q. How does heterogeneous doping affect the ionic conductivity of lanthanum dimolybdate (LaMo₂O₇), and what experimental approaches assess this?
Heterogeneous doping (e.g., with Sr²⁺ or Ca²⁺) introduces oxygen vacancies, enhancing oxide-ion conductivity. Key methodologies:
- Impedance Spectroscopy : Measures conductivity across temperatures (e.g., 500–800°C).
- XRD/TGA : Monitors phase stability and vacancy formation.
- SEM-EDS : Confirms dopant distribution homogeneity. Studies show LaMo₂O₇ doped with 5% Sr²⁺ achieves σ ≈ 0.01 S/cm at 700°C .
Q. What are the best practices for ensuring reproducibility in solid-state synthesis of dimolybdate(2-) compounds?
- Stoichiometric Precision : Use calibrated balances and anhydrous precursors.
- Thermal Profile Control : Employ programmable furnaces with inert atmospheres (e.g., N₂ or Ar).
- Post-Synthesis Characterization : Mandatory XRD and elemental analysis for batch consistency.
- Documentation : Detailed logs of heating rates, cooling times, and grinding intervals .
Q. How should researchers design experiments to study the catalytic properties of dimolybdate(2-) complexes in oxidation reactions?
- Reactor Setup : Use fixed-bed or batch reactors with gas chromatographs for product analysis.
- Kinetic Studies : Vary temperature, pressure, and reactant concentrations to derive rate laws.
- Surface Analysis : Employ XPS or TEM to correlate catalytic activity with surface Mo⁶+ centers.
- Control Experiments : Test for leaching (e.g., ICP-MS of reaction filtrates) to confirm heterogeneous catalysis .
Methodological Considerations
- Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols and open-data policies .
- Error Analysis : Quantify uncertainties in XRD refinements (e.g., R factors) and conductivity measurements (e.g., ±5% for impedance data) .
- Ethical Practices : Cite primary literature and avoid over-reliance on secondary sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
